AMG 925 (HCl)
Description
BenchChem offers high-quality AMG 925 (HCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG 925 (HCl) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDSFFVYZSLRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Mechanism of Action of AMG 925 (HCl) in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with a high relapse rate and the rapid development of resistance to targeted therapies. Activating mutations in the Fms-like tyrosine kinase 3 (FLT3) receptor are prevalent in approximately 30% of AML cases and are associated with a poor prognosis.[1] While FLT3 inhibitors have shown clinical promise, their efficacy is often transient due to the emergence of resistance mutations.[1][2] AMG 925 (HCl) has emerged as a novel, potent, and orally bioavailable small molecule inhibitor that simultaneously targets both FLT3 and cyclin-dependent kinase 4 (CDK4).[1] This dual inhibitory action presents a promising strategy to enhance anti-leukemic activity and overcome known resistance mechanisms. This technical guide provides an in-depth analysis of the mechanism of action of AMG 925 in AML cells, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of FLT3 and CDK4
AMG 925 exerts its anti-leukemic effects by concurrently inhibiting two key signaling pathways crucial for the proliferation and survival of AML cells: the FLT3 signaling cascade and the CDK4/Cyclin D-retinoblastoma (RB) pathway.
Inhibition of FLT3 Signaling
In AML, constitutively active FLT3 mutants, most commonly internal tandem duplications (FLT3-ITD), drive uncontrolled cell proliferation and survival through downstream pathways such as the STAT5 signaling cascade.[1][3] AMG 925 potently inhibits the kinase activity of both wild-type and mutated FLT3.[4] This inhibition prevents the autophosphorylation of the FLT3 receptor, thereby blocking the subsequent phosphorylation and activation of its downstream effector, STAT5.[1][3] The suppression of STAT5 phosphorylation is a key pharmacodynamic marker of FLT3 inhibition by AMG 925.[1][4]
Inhibition of CDK4 and the Cell Cycle
CDK4, in complex with Cyclin D, is a critical regulator of the G1-S phase transition of the cell cycle.[1] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (RB), leading to the release of E2F transcription factors.[5] These transcription factors then initiate the expression of genes required for DNA replication and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of RB, maintaining it in its active, E2F-sequestering state.[1] This leads to a G1 cell cycle arrest, thereby halting the proliferation of AML cells.[3] This mechanism is particularly relevant in RB-positive cancer cells.[1]
Quantitative Efficacy of AMG 925
The potency and selectivity of AMG 925 have been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
| Kinase Target | IC50 (nM) |
| FLT3 | 2 ± 1[4] |
| CDK4 | 3 ± 1[4] |
| CDK6 | 8 ± 2[4] |
| CDK2 | 375 ± 150[4] |
| CDK1 | 1900 ± 510[4] |
Table 2: Cellular Activity of AMG 925 in AML Cell Lines
| Cell Line | Genotype | Growth Inhibition IC50 (µM) | P-STAT5 Inhibition IC50 (µM) |
| MOLM-13 | FLT3-ITD, RB+ | 0.019[6] | 0.019[3] |
| MV4-11 | FLT3-ITD, RB+ | 0.018[6] | 0.022[3] |
| MOLM-13sr | FLT3-ITD, D835Y | 0.023[2] | 0.014[2] |
| Mv4-11sr | FLT3-ITD, D835V | 0.017[2] | 0.018[2] |
| U937 | FLT3-WT, RB+ | >1[3] | N/A |
Signaling Pathways and Experimental Workflow
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by AMG 925 and a typical experimental workflow for its evaluation.
Caption: AMG 925 inhibits FLT3 signaling in AML cells.
Caption: AMG 925 inhibits the CDK4 pathway, leading to G1 arrest.
Caption: Experimental workflow for evaluating AMG 925 in AML cells.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of AMG 925.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of appropriate growth medium.
-
Compound Treatment: Add serial dilutions of AMG 925 (typically ranging from 0.001 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis: Treat AML cells with various concentrations of AMG 925 for a specified time (e.g., 1-4 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-FLT3, FLT3, P-STAT5, STAT5, P-RB, RB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with different concentrations of AMG 925 for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with AMG 925 for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Overcoming Resistance
A key advantage of AMG 925's dual inhibitory mechanism is its potential to overcome resistance to single-agent FLT3 inhibitors.[3] Resistance to FLT3 inhibitors often arises from secondary mutations in the FLT3 kinase domain, such as the D835Y mutation.[1][2] AMG 925 has demonstrated potent activity against AML cells harboring these resistance mutations (see Table 2).[2] Furthermore, the concurrent inhibition of CDK4 is hypothesized to reduce the likelihood of developing FLT3 resistance mutations.[7]
In Vivo Efficacy
Preclinical studies in xenograft models of human AML have demonstrated the significant anti-tumor activity of AMG 925. Oral administration of AMG 925 led to a 96% to 99% inhibition of tumor growth in a MOLM-13 xenograft model, without significant body weight loss.[1] This anti-tumor activity correlated with the inhibition of P-STAT5 and P-RB in the tumor tissue, confirming the on-target activity of the compound in vivo.[1][4]
Conclusion
AMG 925 (HCl) represents a promising therapeutic agent for the treatment of AML, particularly in cases with FLT3 mutations. Its unique dual-inhibitory mechanism targeting both FLT3 and CDK4 provides a multi-pronged attack on the proliferative and survival machinery of AML cells. This approach not only leads to potent anti-leukemic activity but also holds the potential to overcome and prevent the development of resistance to conventional FLT3 inhibitors. The comprehensive data presented in this guide underscore the strong preclinical rationale for the continued development of AMG 925 as a novel therapy for AML.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
The Discovery and Development of AMG 925: A Dual FLT3/CDK4 Inhibitor for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance. Concurrently, the cyclin-dependent kinase 4 (CDK4) pathway plays a crucial role in cell cycle progression and is frequently dysregulated in cancer. The dual targeting of both FLT3 and CDK4 presents a rational therapeutic strategy to overcome resistance and achieve more durable responses in AML. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AMG 925 (also known as FLX925), a potent and orally bioavailable dual inhibitor of FLT3 and CDK4.
Discovery and Optimization
AMG 925 was discovered through a lead optimization program starting from a compound identified with dual inhibitory activity against FLT3 and CDK4. The core chemical scaffold of AMG 925 is a pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidine derivative.[1][2] Extensive structure-activity relationship (SAR) studies were conducted to enhance potency, selectivity, and pharmacokinetic properties, leading to the identification of AMG 925.
Mechanism of Action
AMG 925 exerts its anti-leukemic effects through the simultaneous inhibition of two key signaling pathways essential for the proliferation and survival of AML cells.
-
FLT3 Inhibition: In AML cells with activating FLT3 mutations (e.g., internal tandem duplication - ITD), the FLT3 receptor is constitutively active, leading to the downstream activation of pro-proliferative and anti-apoptotic signaling pathways, most notably the STAT5 pathway. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its kinase activity. This leads to a reduction in the phosphorylation of FLT3 and its downstream effector STAT5 (p-STAT5), ultimately inducing apoptosis in FLT3-dependent AML cells.[1][3]
-
CDK4 Inhibition: CDK4, in complex with cyclin D, is a key regulator of the G1-S phase transition of the cell cycle. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA replication. AMG 925 inhibits CDK4, preventing the phosphorylation of Rb (p-Rb). This maintains Rb in its active, hypophosphorylated state, bound to E2F, thereby inducing G1 cell cycle arrest.[3][4]
The dual inhibition of both FLT3 and CDK4 by AMG 925 is hypothesized to not only provide a direct anti-proliferative and pro-apoptotic effect but also to prevent the emergence of resistance to FLT3 inhibition.[5]
Preclinical Data
The preclinical activity of AMG 925 has been extensively evaluated in a range of in vitro and in vivo models, demonstrating its potential as a potent anti-leukemic agent.
In Vitro Activity
AMG 925 has demonstrated potent inhibitory activity against both FLT3 and CDK4 kinases in biochemical assays. Furthermore, it has shown significant anti-proliferative effects in various AML cell lines, including those harboring FLT3-ITD mutations and those resistant to other FLT3 inhibitors.
| Target/Cell Line | Assay Type | IC50 (nM) |
| Kinase Activity | ||
| FLT3 | Biochemical | 2 |
| CDK4 | Biochemical | 3 |
| CDK6 | Biochemical | 8 |
| CDK1 | Biochemical | 1900 |
| CDK2 | Biochemical | 375 |
| Cellular Proliferation | ||
| MOLM-13 (FLT3-ITD) | Cell-based | 19 |
| MV4-11 (FLT3-ITD) | Cell-based | 18 |
| U937 (FLT3-WT) | Cell-based | 52 |
| Colo205 (Rb+) | Cell-based | 55 |
| MOLM-13 (FLT3-ITD, D835Y) | Cell-based | 23 |
Table 1: In vitro inhibitory activity of AMG 925.[2][5][6]
In Vivo Efficacy
The in vivo anti-tumor activity of AMG 925 was evaluated in a MOLM-13 human AML xenograft mouse model. Oral administration of AMG 925 resulted in significant, dose-dependent tumor growth inhibition.
| Dose (mg/kg, oral, twice daily) | Tumor Growth Inhibition (%) |
| 12.5 | 71 |
| 25 | 97 |
| 37.5 | 99.7 |
Table 2: In vivo efficacy of AMG 925 in a MOLM-13 xenograft model.[7]
The anti-tumor activity in vivo correlated with the inhibition of pharmacodynamic markers, p-STAT5 and p-Rb, in the tumor tissue.[3]
Pharmacokinetics
Preclinical pharmacokinetic studies have been conducted in several species, although a comprehensive public dataset is not available. The available information suggests that AMG 925 is orally bioavailable.[1][8] Further details on parameters such as Cmax, Tmax, half-life, and clearance in different preclinical species are not extensively published.
Clinical Development
AMG 925, under the designation FLX925, entered clinical development for the treatment of relapsed or refractory AML. A Phase 1, first-in-human, open-label, dose-escalation and cohort expansion study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered FLX925 (NCT02335814).[5][6] The study was designed to enroll adult patients with relapsed or refractory AML, with cohorts for patients with and without FLT3 mutations.[5] While the full results of this trial have not been publicly released in a peer-reviewed publication, abstracts and presentations have indicated that the study was initiated and enrolling patients.[5][6]
Experimental Protocols
FLT3 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of AMG 925 against FLT3 kinase.
Methodology: A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
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ATP
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FLT3 substrate (e.g., a poly-Glu-Tyr peptide)
-
AMG 925 (serially diluted in DMSO)
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Detection reagents (e.g., TR-FRET antibodies or ADP-Glo™ reagents)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of AMG 925 in DMSO.
-
In a 384-well plate, add the FLT3 kinase, the substrate, and the kinase buffer.
-
Add the diluted AMG 925 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Read the signal (fluorescence or luminescence) on a plate reader.
-
Calculate the percent inhibition for each concentration of AMG 925 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
CDK4 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of AMG 925 against CDK4/cyclin D1.
Methodology: Similar to the FLT3 assay, a radiometric or luminescence-based assay can be used.
Materials:
-
Recombinant human CDK4/cyclin D1 complex
-
Kinase buffer
-
ATP (can be radiolabeled, e.g., [γ-33P]ATP)
-
Substrate (e.g., recombinant Retinoblastoma protein, Rb)
-
AMG 925 (serially diluted in DMSO)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ reagents)
-
Assay plates
Procedure:
-
Prepare serial dilutions of AMG 925.
-
In an assay plate, combine the CDK4/cyclin D1 enzyme, Rb substrate, and kinase buffer.
-
Add the diluted AMG 925 or DMSO.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction.
-
Quantify the phosphorylation of Rb using the chosen detection method.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Proliferation Assay (MOLM-13 cells)
Objective: To determine the effect of AMG 925 on the proliferation of the FLT3-ITD positive AML cell line, MOLM-13.
Methodology: A colorimetric or luminescence-based cell viability assay (e.g., MTT or CellTiter-Glo®) is commonly used.
Materials:
-
MOLM-13 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
AMG 925 (serially diluted)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.
-
Treat the cells with serial dilutions of AMG 925. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and calculate the GI50 (concentration that causes 50% growth inhibition).
Western Blot Analysis of p-STAT5 and p-Rb in Xenograft Tumors
Objective: To assess the in vivo target engagement of AMG 925 by measuring the phosphorylation status of STAT5 and Rb in tumor tissue.
Methodology: Standard Western blotting techniques.
Materials:
-
Tumor tissue from AMG 925-treated and vehicle-treated mice
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT5, anti-total STAT5, anti-p-Rb, anti-total Rb, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise tumors from treated and control animals at specified time points after dosing.
-
Homogenize the tumor tissue in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of AMG 925.
Caption: CDK4/Rb signaling pathway and the inhibitory action of AMG 925.
Caption: Overall workflow for the preclinical and clinical development of AMG 925.
Conclusion
AMG 925 is a rationally designed dual inhibitor of FLT3 and CDK4 that has demonstrated potent preclinical activity against AML, including models with resistance to other FLT3 inhibitors. The dual mechanism of action provides a strong rationale for its development as a therapeutic agent that could lead to more durable clinical responses. The initiation of a Phase 1 clinical trial marked an important step in evaluating the safety and efficacy of this compound in patients with relapsed or refractory AML. The comprehensive preclinical data package, including detailed in vitro and in vivo studies, supports the continued investigation of AMG 925 and similar dual-targeting strategies in oncology. Further publication of the clinical trial data will be crucial in determining the ultimate therapeutic potential of this novel agent.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
An In-depth Technical Guide to AMG 925 (HCl) Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG 925, also known as FLX925, is a potent and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), representing a key therapeutic target.[4] Concurrently, the CDK4/Cyclin D pathway is crucial for cell cycle progression, and its inhibition offers a complementary mechanism to halt cancer cell proliferation.[4][5] AMG 925 was developed to address the challenge of acquired resistance to single-agent FLT3 inhibitors by simultaneously targeting these two critical pathways involved in the proliferation and survival of AML cells.[4][6] This technical guide provides a comprehensive overview of the signaling pathways inhibited by AMG 925, its preclinical efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action: Dual Inhibition of FLT3 and CDK4
AMG 925 exerts its anti-leukemic effects by concurrently blocking the signaling cascades downstream of FLT3 and the cell cycle progression mediated by CDK4.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD), leading to uncontrolled cell growth.[4] This activation triggers downstream signaling through pathways such as JAK/STAT and RAS/MAPK. AMG 925 directly binds to the ATP-binding pocket of FLT3, preventing its autophosphorylation and the subsequent activation of these pathways. A key pharmacodynamic marker for FLT3 inhibition is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][7] Inhibition of FLT3 by AMG 925 leads to a marked reduction in phosphorylated STAT5 (p-STAT5).[1][4]
CDK4 Signaling Pathway
CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition of the cell cycle.[5] The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression.[5] By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[2][4] The phosphorylation of Rb (p-Rb) serves as a direct pharmacodynamic marker for CDK4 inhibition.[1][4]
Quantitative Preclinical Data
The preclinical activity of AMG 925 has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase and Cellular Potency of AMG 925
| Target/Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| FLT3 | Kinase Assay | 2 ± 1 | [3] |
| CDK4 | Kinase Assay | 3 ± 1 | [3] |
| CDK6 | Kinase Assay | 8 ± 2 | [3] |
| CDK2 | Kinase Assay | 375 ± 150 | [3] |
| CDK1 | Kinase Assay | 1900 ± 510 | [3] |
| MOLM-13 (FLT3-ITD) | Cell Growth | 19 | [1][3] |
| MV4-11 (FLT3-ITD) | Cell Growth | 18 | [1][3] |
| MOLM-13 (FLT3-ITD) | p-STAT5 Inhibition | 19 (Cellular IC50) | [1] |
| MV4-11 (FLT3-ITD) | p-STAT5 Inhibition | 18 (Cellular IC50) | [1] |
| COLO 205 (Rb+) | Cell Growth | 55 | [8] |
| U937 (FLT3-WT) | Cell Growth | 52 | [8] |
Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Body Weight Loss | Reference(s) |
| MOLM-13 (Subcutaneous) | 12.5 - 50 mg/kg, BID | 96% to 99% | Not significant | [1][3][4] |
| MOLM-13-Luc (Systemic) | 12.5 - 50 mg/kg, BID | Significant reduction in tumor burden | Not significant | [7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways inhibited by AMG 925 and a typical experimental workflow for its evaluation.
Caption: FLT3 signaling pathway and its inhibition by AMG 925.
Caption: CDK4/Rb signaling pathway and its inhibition by AMG 925.
Caption: Experimental workflow for the preclinical evaluation of AMG 925.
Detailed Experimental Protocols
The following protocols are compiled from published preclinical evaluations of AMG 925 and represent standard methodologies for assessing its activity.
FLT3 Kinase Assay (LANCE Ultra TR-FRET)
This assay quantifies the inhibitory activity of AMG 925 against the FLT3 enzyme.
-
Reagents and Materials:
-
Recombinant human FLT3 enzyme (cytoplasmic domain).
-
ULight™-labeled JAK1 peptide substrate.
-
ATP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Stop Solution: 10 mM EDTA in 1x LANCE Detection Buffer.
-
Europium-labeled anti-phosphotyrosine antibody.
-
384-well white microplates.
-
-
Procedure: a. Prepare serial dilutions of AMG 925 in DMSO and then in Assay Buffer. b. In a 384-well plate, add 5 µL of the FLT3 enzyme solution. c. Add 5 µL of the diluted AMG 925 or vehicle control. d. Initiate the reaction by adding 10 µL of a mixture containing the ULight™-JAK1 peptide and ATP (at a concentration equal to the Kₘ for FLT3). e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 10 µL of Stop Solution containing the Europium-labeled anti-phosphotyrosine antibody. g. Incubate for 60 minutes at room temperature to allow for antibody binding. h. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm. i. Calculate the 665/615 nm emission ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.
CDK4 Kinase Assay
This protocol outlines a general method for assessing CDK4 inhibition.
-
Reagents and Materials:
-
Recombinant human CDK4/Cyclin D1 or D3 enzyme complex.
-
Retinoblastoma (Rb) protein or a peptide substrate.
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™).
-
Kinase Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a surfactant.
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric detection.
-
-
Procedure (using ADP-Glo™): a. Prepare serial dilutions of AMG 925. b. In a suitable microplate, combine the CDK4/Cyclin D enzyme, Rb substrate, and diluted AMG 925 in Kinase Assay Buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. f. Incubate for 40 minutes at room temperature. g. Add Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the newly synthesized ATP as a luminescent signal. h. Read luminescence using a plate reader. i. Calculate IC50 values from the dose-response curve.
Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
This assay measures the effect of AMG 925 on the proliferation of AML cell lines.
-
Reagents and Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
[¹⁴C]-Thymidine.
-
96-well Cytostar-T scintillating microplates.
-
-
Procedure: a. Seed cells in a 96-well Cytostar-T plate at a density of 5 x 10³ cells/well. b. Add serial dilutions of AMG 925 to the wells. c. Add [¹⁴C]-Thymidine to each well (e.g., 0.1 µCi/well). d. Incubate for 72 hours at 37°C in a 5% CO₂ incubator. e. Measure the incorporation of [¹⁴C]-Thymidine using a microplate scintillation counter. f. Determine the GI50 (concentration for 50% growth inhibition) by analyzing the dose-response data.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by AMG 925.
-
Reagents and Materials:
-
AML cell lines.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
Propidium Iodide (PI) or another viability dye (e.g., SYTOX Green).
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure: a. Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well. b. Treat the cells with various concentrations of AMG 925 for 24-48 hours. c. Harvest the cells and wash them with cold PBS. d. Resuspend the cells in 1X Binding Buffer. e. Add Annexin V-FITC and PI to the cell suspension. f. Incubate for 15 minutes at room temperature in the dark. g. Analyze the cells by flow cytometry within one hour, detecting FITC and PI fluorescence. h. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot Analysis for Pharmacodynamic Markers
This protocol is for detecting the phosphorylation status of key signaling proteins in cell lysates or tumor tissue.
-
Reagents and Materials:
-
Cell or tumor tissue lysates.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-Rb, anti-Rb, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure: a. Prepare protein lysates from treated cells or homogenized tumor tissue. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with Blocking Buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system. j. Quantify band intensities using densitometry software and normalize to total protein and/or a loading control.
In Vivo Xenograft Study
This protocol describes the establishment of a subcutaneous AML xenograft model and the assessment of AMG 925 efficacy.
-
Reagents and Materials:
-
MOLM-13 cells.
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Matrigel®.
-
AMG 925 formulation for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure: a. Tumor Implantation: i. Harvest MOLM-13 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel®. ii. Subcutaneously inject approximately 5-10 x 10⁶ cells into the flank of each mouse. b. Treatment: i. Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. ii. Administer AMG 925 or vehicle orally, typically twice daily (BID), at the desired dose levels. iii. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight regularly (e.g., 2-3 times per week). c. Pharmacodynamic Analysis: i. At specified time points after the final dose, euthanize a subset of mice. ii. Excise tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC) to assess p-STAT5 and p-Rb levels. iii. Collect blood samples for pharmacokinetic analysis of AMG 925 plasma concentrations.
Conclusion
AMG 925 represents a rational drug design approach, targeting two key oncogenic pathways in acute myeloid leukemia. Its potent dual inhibition of FLT3 and CDK4 translates to significant anti-leukemic activity in preclinical models, including those with mutations that confer resistance to other FLT3 inhibitors. The comprehensive in vitro and in vivo data, supported by the detailed experimental protocols provided herein, underscore the potential of this dual-inhibition strategy. This technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for AML and other hematological malignancies.
References
- 1. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical Detection of Retinoblastoma Protein Phosphorylation in Human Tumor Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical Detection of Retinoblastoma Protein Phosphorylation in Human Tumor Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric measurement of phosphorylated STAT5 in AML: lack of specific association with FLT3 internal tandem duplications - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG 925: A Technical Guide for a Dual FLT3/CDK4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 925 is a potent and orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). Exhibiting low nanomolar efficacy against both wild-type and mutated forms of FLT3, AMG 925 presents a promising therapeutic strategy for acute myeloid leukemia (AML), where FLT3 mutations are prevalent and associated with poor prognosis. Its concurrent inhibition of CDK4, a key regulator of the cell cycle, offers a multi-pronged approach to impede cancer cell proliferation and overcome potential resistance mechanisms. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for AMG 925.
Chemical Structure and Physicochemical Properties
AMG 925 is a complex heterocyclic molecule with the systematic IUPAC name 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2-((9-(trans-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-hydroxyethanone |
| SMILES | C[C@H]1CC--INVALID-LINK--n2c3cnccc3c4cnc(Nc5ccc6CN(CCc6n5)C(=O)CO)nc42 |
| Molecular Formula | C₂₆H₂₉N₇O₂ |
| Molecular Weight | 471.56 g/mol |
Pharmacological Properties
AMG 925 is characterized by its potent dual inhibitory activity against FLT3 and CDK4, as well as its selectivity over other kinases. The following tables summarize its in vitro inhibitory activity.
Table 2.1: In Vitro Kinase Inhibitory Activity of AMG 925
| Kinase Target | IC₅₀ (nM) |
| FLT3 | 2 ± 1[1] |
| CDK4 | 3 ± 1[1] |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
Table 2.2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines
| Cell Line | FLT3 Status | Growth Inhibition IC₅₀ (nM) |
| MOLM-13 | ITD | 19[2] |
| MV4-11 | ITD | 18[2] |
ITD: Internal Tandem Duplication
Mechanism of Action and Signaling Pathway
AMG 925 exerts its anti-cancer effects by simultaneously targeting two key signaling pathways involved in cell proliferation and survival: the FLT3 signaling cascade and the CDK4/Rb cell cycle pathway.
-
FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when activated by its ligand or by activating mutations (e.g., internal tandem duplications - ITD), triggers downstream signaling pathways such as the STAT5, RAS/MAPK, and PI3K/AKT pathways. These pathways are crucial for the proliferation and survival of leukemic cells. AMG 925 binds to the ATP-binding pocket of FLT3, inhibiting its autophosphorylation and the subsequent activation of these downstream effectors. This leads to the suppression of pro-survival signals and the induction of apoptosis in FLT3-dependent cancer cells.
-
CDK4 Inhibition: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. The CDK4/Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to its inactivation and the release of the E2F transcription factor. E2F then activates the transcription of genes required for the G1 to S phase transition, thereby promoting cell cycle progression. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb, maintaining it in its active, E2F-bound state. This results in a G1 cell cycle arrest and a halt in cell proliferation.
The dual inhibition of FLT3 and CDK4 by AMG 925 provides a synergistic anti-leukemic effect.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of AMG 925.
FLT3 Kinase Assay
Objective: To determine the in vitro inhibitory activity of AMG 925 against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
FLT3 substrate (e.g., a synthetic peptide)
-
AMG 925 (in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of AMG 925 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted AMG 925 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the FLT3 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions.
-
Incubate the plate to allow the detection signal to develop.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each AMG 925 concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.
CDK4 Kinase Assay
Objective: To determine the in vitro inhibitory activity of AMG 925 against the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
Kinase buffer (as above)
-
ATP
-
CDK4 substrate (e.g., a fragment of the retinoblastoma protein, Rb)
-
AMG 925 (in DMSO)
-
384-well plates
-
Plate reader
Procedure: The procedure is analogous to the FLT3 kinase assay, with the substitution of the CDK4/Cyclin D1 enzyme and its specific substrate.
Cell Viability Assay (MOLM-13 and MV4-11 cells)
Objective: To determine the effect of AMG 925 on the viability of AML cell lines.
Materials:
-
MOLM-13 and MV4-11 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
AMG 925 (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Seed MOLM-13 or MV4-11 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Prepare serial dilutions of AMG 925 in cell culture medium.
-
Add the diluted AMG 925 or medium with DMSO (vehicle control) to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the specific reagent.
-
Read the signal (luminescence or absorbance) on a plate reader.
-
Calculate the percent viability for each AMG 925 concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
References
Preclinical Evaluation of AMG 925: A Dual FLT3/CDK4 Inhibitor in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of AMG 925, a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 has demonstrated significant anti-tumor activity in various cancer models, particularly in acute myeloid leukemia (AML), by targeting key pathways involved in cell proliferation and survival. This document details its mechanism of action, summarizes key preclinical data, and provides methodologies for its evaluation.
Core Mechanism of Action
AMG 925 is an orally bioavailable small molecule that simultaneously targets two critical oncogenic drivers:
-
FLT3: Activating mutations in the FLT3 receptor tyrosine kinase are present in approximately 30% of patients with AML and are associated with a poor prognosis.[1] AMG 925 potently inhibits both wild-type and mutated forms of FLT3, including the internal tandem duplication (ITD) and mutations in the tyrosine kinase domain (TKD) like D835Y, which can confer resistance to other FLT3 inhibitors.[1][2] Inhibition of FLT3 blocks downstream signaling pathways, primarily the STAT5 pathway, leading to the suppression of proliferation and induction of apoptosis in FLT3-dependent cancer cells.[3][4]
-
CDK4: As a key regulator of the cell cycle, CDK4, in complex with cyclin D, phosphorylates and inactivates the retinoblastoma protein (Rb).[3] This releases the E2F transcription factor, allowing the cell to progress from the G1 to the S phase.[3] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[4]
The dual inhibition of both FLT3 and CDK4 offers a synergistic approach to cancer therapy, with the potential to overcome and delay the development of resistance to single-agent FLT3 inhibitors.[2][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of AMG 925.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of AMG 925
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| FLT3 | Kinase Assay | 2 ± 1 | [6] |
| CDK4 | Kinase Assay | 3 ± 1 | [6] |
| CDK6 | Kinase Assay | 8 ± 2 | [6] |
| CDK2 | Kinase Assay | 375 ± 150 | [6] |
| CDK1 | Kinase Assay | 1900 ± 510 | [6] |
| MOLM-13 (FLT3-ITD) | Cell Growth | 19 | [4][7] |
| MV4-11 (FLT3-ITD) | Cell Growth | 18 | [4][7] |
| COLO 205 (Rb+) | Cell Proliferation | 55 | [8] |
| U937 (FLT3-WT) | Cell Proliferation | 52 | [8] |
Table 2: In Vivo Efficacy of AMG 925 in AML Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Pharmacodynamic Marker Inhibition | Reference |
| MOLM-13 Subcutaneous Xenograft | 12.5, 25, or 37.5 mg/kg, twice daily, oral | 96% to 99% | Inhibition of STAT5 and Rb phosphorylation | [1][6][7] |
| MOLM-13 Subcutaneous Xenograft | 50, 75, and 150 mg/kg | Significant | Reduction in intratumor pSTAT5 and pRb levels | [8][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of AMG 925 and a typical preclinical evaluation workflow.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG-925 - Chemietek [chemietek.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG 925 (HCl): A Technical Guide to Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target protein binding affinity of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Target Profile and Binding Affinity
AMG 925 is a selective, orally bioavailable small molecule that has demonstrated significant inhibitory activity against both FLT3 and CDK4.[1][2] Its mechanism of action is centered on the dual blockade of these two kinases, which are critical drivers in the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML).[][4] The antitumor effects of AMG 925 have been correlated with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are respective pharmacodynamic markers for FLT3 and CDK4 inhibition.[][4]
Quantitative Binding Affinity Data
The binding affinity of AMG 925 has been characterized through various biochemical and cellular assays, with key inhibitory concentrations (IC50) and dissociation constants (Kd) summarized below.
| Target Protein | Parameter | Value (nM) | Reference(s) |
| Primary Targets | |||
| FLT3 | IC50 | 1 - 2 | [2][5][6] |
| Kd | 2.3 | [7] | |
| CDK4 | IC50 | 3 | [2][5][6] |
| CDK4/cyclinD1 | Kd | 0.19 | [7] |
| CDK4/cyclinD3 | Kd | 0.74 | [7] |
| Secondary Targets & Other Kinases | |||
| CDK6 | IC50 | 8 ± 2 | [5] |
| CDK2 | IC50 | 375 ± 150 | [5] |
| Kd | 48 | [7] | |
| CDK1 | IC50 | 1900 ± 510 (1.90 ± 0.51 µM) | [5] |
| IC50 | 2220 (2.22 µM) | [2] | |
| FLT3 Mutants | |||
| FLT3 ITD | Kd | 1 - 4 | [2] |
| Kd | 3.9 | [7] | |
| FLT3 D835Y | Kd | 1 - 4 | [2] |
| Kd | 1.1 | [7] | |
| FLT3 D835H | Kd | 1 - 4 | [2] |
| Kd | 1.2 | [7] | |
| FLT3 K663Q | Kd | 1 - 4 | [2] |
| Kd | 3.8 | [7] | |
| FLT3 N841I | Kd | 1 - 4 | [2] |
| Kd | 4.0 | [7] |
Signaling Pathway Inhibition by AMG 925
AMG 925 exerts its therapeutic effect by concurrently inhibiting two distinct signaling pathways crucial for cancer cell proliferation and survival. The FLT3 pathway, when constitutively activated by mutations, drives cell growth and survival through downstream effectors like STAT5. The CDK4/6 pathway controls the G1-S phase transition of the cell cycle. By inhibiting both, AMG 925 can induce cell cycle arrest and apoptosis.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual FLT3/TOPK inhibitor with activity against FLT3-ITD secondary mutations potently inhibits acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. scispace.com [scispace.com]
Dual-Action Kinase Inhibitor AMG 925: A Technical Overview of its Cellular Effects on Leukemia Stem Cells
For Immediate Release
THOUSAND OAKS, Calif. – December 15, 2025 – This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the cellular mechanisms of AMG 925, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). AMG 925 demonstrates significant anti-leukemic activity in preclinical models of acute myeloid leukemia (AML), including its effects on the critical leukemia stem cell population. This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant challenge in treating AML is the presence of leukemia stem cells (LSCs), a subpopulation of cells responsible for disease relapse and resistance to conventional therapies.[2] Activating mutations in the FLT3 receptor tyrosine kinase are found in approximately 30% of AML patients and are associated with a poor prognosis.[1] AMG 925 is a novel, orally bioavailable small molecule designed to target both FLT3 and CDK4, two kinases essential for the proliferation and survival of FLT3-mutated AML cells.[1][3]
Quantitative Analysis of AMG 925 Efficacy
AMG 925 has demonstrated potent inhibition of cell growth and induction of apoptosis in a variety of AML cell lines, including those with FLT3-ITD (internal tandem duplication) mutations and those resistant to other FLT3 inhibitors.[4][5] The dual-inhibition strategy of AMG 925 also shows efficacy in FLT3-wild-type AML cells.[6]
Table 1: In Vitro Efficacy of AMG 925 in AML Cell Lines
| Cell Line | FLT3 Status | Parameter | IC50 (µM) | Reference |
| MOLM-13 | FLT3-ITD | Growth Inhibition | 0.019 | [4] |
| MV4-11 | FLT3-ITD | Growth Inhibition | 0.018 | [4] |
| MOLM-13sr | FLT3-ITD/D835Y | Growth Inhibition | 0.023 | [7] |
| U937 | FLT3-WT | Growth Inhibition | 0.055 | [7] |
| MOLM-13 | FLT3-ITD | P-STAT5 Inhibition | comparable to growth inhibition | [4] |
| MV4-11 | FLT3-ITD | P-STAT5 Inhibition | comparable to growth inhibition | [4] |
Table 2: In Vivo Antitumor Activity of AMG 925 in AML Xenograft Models
| Model | Dosing | Tumor Growth Inhibition | Reference |
| MOLM-13 Subcutaneous Xenograft | 50 mg/kg, BID | 97% | [4] |
| MOLM-13 Systemic Xenograft | 37.5 mg/kg, BID | 99.7% | [4] |
| AML Xenograft | Not Specified | 96% to 99% | [1][3] |
Core Signaling Pathways Targeted by AMG 925
AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways: the FLT3 signaling cascade that drives proliferation and survival, and the CDK4/6-Rb pathway that controls cell cycle progression.
The antitumor activity of AMG 925 directly correlates with the inhibition of STAT5 and retinoblastoma protein (RB) phosphorylation, which are the pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[1][3] This dual inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis in AML cells.[4]
Effects on Leukemia Stem and Progenitor Cells
A pivotal aspect of AMG 925's mechanism is its activity against AML stem and progenitor cells. High-throughput proteomic and mass cytometry analyses have revealed that AMG 925 inhibits cell growth and promotes apoptosis in these critical cell populations, in both FLT3-mutant and FLT3-wild-type AML.[3] Reverse-phase protein array profiling has confirmed the on-target effects of AMG 925 on the FLT3 and CDK4/6-regulated pathways within AML blasts and stem/progenitor cells.[3]
Interestingly, studies have identified that pathways such as AKT/mTOR signaling may confer resistance to AMG 925 in phenotypically defined AML stem/progenitor cells.[3] This suggests that a combination therapy approach, for instance, co-targeting FLT3-CDK4/6 and AKT/mTOR, could be a promising strategy to more effectively eradicate these resistant cells.[3]
Overcoming Drug Resistance
A significant advantage of AMG 925 is its ability to inhibit FLT3 mutants that are resistant to other FLT3 inhibitors like sorafenib (B1663141) and AC220 (quizartinib).[1][3] Specifically, AMG 925 is effective against the FLT3-D835Y mutation.[4] The combined inhibition of both FLT3 and CDK4 may also reduce the development of resistance mutations in FLT3, potentially leading to more durable clinical responses.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of AMG 925.
Cell Growth Inhibition Assay
-
Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of AMG 925 for 72 hours.
-
Viability Assessment: Cell viability is measured using a CellTiter-Glo Luminescent Cell Viability Assay, and the IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay
-
Treatment: AML cells are treated with varying concentrations of AMG 925 for 48-72 hours.
-
Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
Western Blotting for Phosphoprotein Analysis
-
Cell Lysis: Following treatment with AMG 925, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-STAT5, STAT5, p-Rb, Rb, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-13).
-
Treatment Administration: Once tumors are established, mice are treated with AMG 925 or vehicle control, typically via oral gavage, on a specified schedule (e.g., twice daily).
-
Tumor Measurement: For subcutaneous models, tumor volume is measured regularly. For systemic models, disease progression is monitored by bioluminescence imaging.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be harvested to analyze the levels of p-STAT5 and p-Rb by immunohistochemistry or western blotting.[9]
Conclusion
AMG 925 is a promising therapeutic agent for AML that effectively targets both the bulk tumor population and the more resilient leukemia stem cells through its dual inhibition of FLT3 and CDK4. Its ability to overcome resistance to existing FLT3 inhibitors and its efficacy in both FLT3-mutant and FLT3-wild-type AML underscore its potential to improve clinical outcomes. Further investigation into combination therapies, particularly with inhibitors of pathways implicated in resistance like AKT/mTOR, may provide a more robust strategy for the complete eradication of leukemia stem cells and the prevention of disease relapse.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells | springermedizin.de [springermedizin.de]
In Vitro Characterization of AMG 925 (HCl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the preclinical evaluation of this compound.
Biochemical and Cellular Activity
AMG 925 demonstrates potent and selective inhibition of both FLT3 and CDK4 kinases. Its in vitro inhibitory activity has been quantified through various biochemical and cellular assays, with key data summarized below.
Table 1: Kinase Inhibitory Potency of AMG 925
| Target Kinase | IC50 (nM) |
| FLT3 | 1 - 2 |
| CDK4 | 3 |
| CDK6 | 8 |
| CDK2 | 375 |
| CDK1 | 1900 - 2220 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Cellular Activity of AMG 925 in Cancer Cell Lines
| Cell Line | Genotype | Cellular IC50 (nM) |
| MOLM-13 | FLT3-ITD | 19 |
| MV4-11 | FLT3-ITD | 18 |
| MOLM-13sr | FLT3-ITD, D835Y | Not explicitly quantified, but potent inhibition observed |
| MV4-11sr | FLT3-ITD, D835V | Not explicitly quantified, but potent inhibition observed |
| U937 | FLT3-WT | 52 |
| COLO 205 | Rb+ | 55 |
Data compiled from multiple sources.[4][5][6]
AMG 925 also retains potency against various FLT3 mutations that confer resistance to other FLT3 inhibitors.[2][7]
Mechanism of Action: Dual Inhibition of FLT3 and CDK4 Signaling
AMG 925 exerts its anti-leukemic effects by simultaneously blocking two critical signaling pathways involved in cell proliferation and survival in acute myeloid leukemia (AML).
FLT3 Signaling Pathway
In AML, activating mutations in FLT3 lead to constitutive activation of downstream signaling pathways, including the STAT5 pathway, which promotes cell proliferation and survival.[1] AMG 925 directly inhibits the kinase activity of FLT3, thereby blocking the phosphorylation of STAT5.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
AMG 925: A Dual FLT3/CDK4 Inhibitor and its Impact on Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AMG 925 is a potent and selective, orally bioavailable dual kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4). This document provides a comprehensive technical overview of the preclinical evaluation of AMG 925, with a primary focus on its mechanism of action and its profound effects on cell cycle progression. Through the inhibition of these two key kinases, AMG 925 demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of acute myeloid leukemia (AML) and other cancers. This guide will detail the molecular pathways affected by AMG 925, present available quantitative data on its activity, outline experimental methodologies for its study, and provide visual representations of its mechanism of action.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FLT3 gene, which are associated with a poor prognosis. While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.
Cyclin-dependent kinases, particularly CDK4 and its partner cyclin D, are central regulators of the cell cycle, specifically governing the transition from the G1 to the S phase. The CDK4/cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the initiation of DNA synthesis. Dysregulation of the CDK4-Rb pathway is a common feature in many cancers.
AMG 925 was developed as a dual inhibitor to simultaneously target the pro-proliferative signaling of both mutated FLT3 and the cell cycle machinery driven by CDK4. This dual-targeting strategy aims to provide a more durable clinical response by inhibiting two distinct and critical pathways for cancer cell growth and survival.
Mechanism of Action
AMG 925 exerts its anti-cancer effects through the potent and selective inhibition of FLT3 and CDK4 kinases.
Inhibition of FLT3 Signaling
In AML cells harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD), the FLT3 receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell proliferation and survival. One of the key downstream effectors of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Upon activation, STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell growth and survival. AMG 925 effectively inhibits the kinase activity of both wild-type and mutated FLT3, leading to a reduction in the phosphorylation of STAT5 (p-STAT5). This blockade of the FLT3-STAT5 signaling axis is a primary mechanism by which AMG 925 induces apoptosis in FLT3-dependent AML cells.[1]
Inhibition of CDK4 and Cell Cycle Progression
CDK4, in complex with cyclin D, is a key driver of the G1-S phase transition of the cell cycle. A critical substrate of CDK4 is the retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4 leads to its inactivation and the release of the E2F family of transcription factors. E2F proteins then activate the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK4, AMG 925 prevents the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the cell from progressing into the S phase. This results in a G1 phase cell cycle arrest.[2] This effect is specific to cells with a functional Rb protein (Rb-positive).[2]
Data Presentation
The following tables summarize the in vitro kinase and cellular inhibitory activities of AMG 925.
| Target Kinase | IC50 (nM)[3] |
| FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
Table 1: In Vitro Kinase Inhibitory Activity of AMG 925. Data represents the mean ± standard deviation of the half-maximal inhibitory concentration (IC50).
| Cell Line | Cancer Type | FLT3 Status | Rb Status | Anti-proliferative IC50 (µM)[3] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | Positive | 0.019 |
| Mv4-11 | Acute Myeloid Leukemia | FLT3-ITD | Positive | 0.018 |
| U937 | Histiocytic Lymphoma | Wild-Type | Positive | N/A |
| Colo205 | Colorectal Adenocarcinoma | Wild-Type | Positive | 0.055 |
| MDA-MB-468 | Breast Cancer | Wild-Type | Negative | N/A |
| MDA-MB-436 | Melanoma | Wild-Type | Negative | 3.83 |
Table 2: Anti-proliferative Activity of AMG 925 in Various Cancer Cell Lines. IC50 values represent the concentration of AMG 925 required to inhibit cell growth by 50%. N/A indicates that data was not available in the reviewed sources.
Effect on Cell Cycle Progression
AMG 925 has been shown to induce a G1 cell cycle arrest in Rb-positive cancer cell lines.[2] In contrast, Rb-negative cell lines do not exhibit this G1 arrest. While the qualitative effect is established, specific quantitative data representing the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following AMG 925 treatment were not available in the reviewed literature. Such data would typically be presented in a table format, as shown below with placeholder values.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| MOLM-13 | Control (DMSO) | 45% | 40% | 15% |
| AMG 925 (X nM) | 75% | 15% | 10% | |
| U937 | Control (DMSO) | 50% | 35% | 15% |
| AMG 925 (Y nM) | 80% | 10% | 10% | |
| Colo205 | Control (DMSO) | 55% | 30% | 15% |
| AMG 925 (Z nM) | 85% | 10% | 5% | |
| MDA-MB-468 | Control (DMSO) | 60% | 25% | 15% |
| AMG 925 (W nM) | 60% | 25% | 15% |
Table 3: Illustrative Representation of AMG 925's Effect on Cell Cycle Distribution. The data in this table is hypothetical and serves as a template for how quantitative cell cycle analysis results would be presented.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the effect of AMG 925 on the cell cycle distribution of cancer cell lines using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell lines (e.g., MOLM-13, U937, Colo205, MDA-MB-468)
-
Complete cell culture medium
-
AMG 925 (dissolved in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere (for adherent lines) or stabilize overnight. Treat the cells with various concentrations of AMG 925 or DMSO (vehicle control) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach the cells using trypsin-EDTA, and then collect by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove any residual medium.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. This process should be done slowly to avoid cell clumping.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurement.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the red channel (e.g., PE-Texas Red or a similar channel).
-
Data Analysis: The DNA content is measured as the fluorescence intensity of the PI signal. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak will have the lowest DNA content (2N), the G2/M peak will have twice the DNA content (4N), and the S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is determined by analyzing the histogram using appropriate software (e.g., ModFit LT, FlowJo).
Visualizations
Signaling Pathways
Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.
Caption: CDK4-Rb Pathway and its Regulation by AMG 925.
Experimental Workflow
Caption: Experimental Workflow for Cell Cycle Analysis.
Conclusion
AMG 925 represents a promising therapeutic agent that leverages a dual-targeting strategy to inhibit two critical pathways in cancer cell proliferation and survival. Its ability to simultaneously block the oncogenic signaling of mutated FLT3 and induce a G1 cell cycle arrest through CDK4 inhibition provides a strong rationale for its development in AML and other Rb-positive malignancies. The preclinical data robustly support its mechanism of action and demonstrate its potent anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in providing a durable response for patients with these challenging cancers.
References
Methodological & Application
Application Note: In Vitro Protocols for AMG 925 (HCl) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro use of AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] AMG 925 is under evaluation for its efficacy in treating Acute Myeloid Leukemia (AML), particularly in cases with FLT3 mutations which are associated with a poor prognosis.[2][4] The dual-inhibition mechanism offers a potential strategy to overcome the clinical challenge of acquired resistance to single-target FLT3 inhibitors.[2][5] This guide outlines the mechanism of action, provides key quantitative data, and details experimental protocols for assessing the activity of AMG 925 in cell culture models.
Mechanism of Action
AMG 925 exerts its anti-leukemic effects by simultaneously targeting two critical pathways involved in cancer cell proliferation and survival:
-
FLT3 Inhibition: Activating mutations in the FLT3 receptor tyrosine kinase are common in AML, leading to constitutive signaling and uncontrolled cell proliferation.[2] AMG 925 inhibits FLT3, thereby blocking the phosphorylation of downstream targets like STAT5 (Signal Transducer and Activator of Transcription 5).[1][3][6]
-
CDK4 Inhibition: CDK4, a cyclin-dependent kinase, plays a pivotal role in cell cycle progression from G1 to S phase.[6] It phosphorylates and inactivates the Retinoblastoma (Rb) protein, a key tumor suppressor.[6] By inhibiting CDK4, AMG 925 prevents Rb phosphorylation, leading to G1 cell cycle arrest.[2][7]
The combined inhibition of these two pathways results in potent anti-tumor activity, including the induction of apoptosis (programmed cell death) and inhibition of cell growth in both FLT3-mutated and wild-type AML cells.[4][8]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of AMG 925 against key kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of AMG 925
| Target Kinase | IC₅₀ (nM) |
|---|---|
| FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
Data sourced from MedChemExpress.[1]
Table 2: Cellular Growth Inhibition by AMG 925
| Cell Line | Cancer Type | FLT3 Status | Rb Status | IC₅₀ (nM) |
|---|---|---|---|---|
| MOLM13 | AML | FLT3-ITD | Positive | 19 |
| MV4-11 | AML | FLT3-ITD | Positive | 18 |
| U937 | AML | FLT3-WT | Positive | - |
| Colo205 | Colon Cancer | - | Positive | - |
Data compiled from APExBIO and MedChemExpress.[1][8]
Experimental Protocols
Materials and Reagents
-
AMG 925 (HCl) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
AML cell lines (e.g., MOLM13, MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell viability assay kit (e.g., CCK-8, MTT)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Reagents for Western Blotting (lysis buffer, antibodies for p-STAT5, STAT5, p-Rb, Rb, β-actin)
Protocol 1: Preparation of AMG 925 Stock Solution
Caution: Handle AMG 925 and DMSO in a fume hood using appropriate personal protective equipment (PPE).
-
Calculate Amount: Determine the required mass of AMG 925 powder to prepare a high-concentration stock solution (e.g., 10 mM). The solubility in DMSO is approximately 10 mM.[8]
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial of AMG 925 powder.
-
Solubilization: Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or brief sonication can aid solubilization.[8]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8]
Protocol 2: Cell Viability / Cytotoxicity Assay
This protocol describes a typical workflow for determining the IC₅₀ value of AMG 925.
Detailed Steps:
-
Cell Seeding: Culture AML cells (e.g., MOLM13) to ~80% confluency. Harvest and count the cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Adherence/Stabilization: Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution series of AMG 925 in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.
-
Treatment: Add 100 µL of the 2X compound dilutions to the corresponding wells. Include wells treated with medium containing DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add 10 µL of CCK-8 reagent (or equivalent) to each well. Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-concentration of AMG 925 and determine the IC₅₀ value using a suitable software package (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed 0.5 x 10⁶ cells in a 6-well plate and treat with AMG 925 at various concentrations (e.g., 0.1x, 1x, and 10x IC₅₀) and a vehicle control for 24-48 hours.[9]
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 4: Western Blot for Pharmacodynamic Markers
-
Cell Treatment & Lysis: Treat cells with AMG 925 as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-STAT5, STAT5, p-Rb, and Rb overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to confirm target engagement. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG-925 - Chemietek [chemietek.com]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Preparing AMG 925 (HCl) Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG 925 is a potent and orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] The CDK4/Rb pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. By simultaneously targeting both FLT3 and CDK4, AMG 925 offers a promising therapeutic strategy for AML and other malignancies.[3][4] This document provides detailed protocols for the preparation of AMG 925 (HCl) stock solutions for use in in vitro and in vivo preclinical studies.
Mechanism of Action
AMG 925 exerts its anti-cancer effects by inhibiting the kinase activity of both FLT3 and CDK4.[1][5] Inhibition of FLT3 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-mutated AML cells.[1][3][6] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), leading to G1 cell cycle arrest.[3][7] The dual inhibition of these pathways has been shown to be effective in overcoming resistance to FLT3 inhibitors.[8]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. chemietek.com [chemietek.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-STAT5 and p-RB Following AMG 925 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 925 is a potent and selective dual inhibitor of F-ms like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] Its therapeutic potential, particularly in acute myeloid leukemia (AML), is attributed to its ability to simultaneously target two key signaling pathways involved in cancer cell proliferation and survival.[1][2] The antitumor activity of AMG 925 is correlated with the inhibition of the phosphorylation of STAT5 (p-STAT5) and the Retinoblastoma protein (p-RB), which serve as pharmacodynamic markers for FLT3 and CDK4 inhibition, respectively.[3]
This document provides a detailed protocol for utilizing Western blotting to detect and quantify the expected decrease in p-STAT5 and p-RB levels in cancer cell lines, such as MOLM-13 and MV4-11, after treatment with AMG 925.
Signaling Pathways
AMG 925 exerts its effects by intervening in the FLT3 and CDK4 signaling cascades.
-
FLT3/STAT5 Pathway: In many AML cells, mutated and constitutively active FLT3 leads to the phosphorylation and activation of STAT5. Phosphorylated STAT5 then translocates to the nucleus and promotes the transcription of genes essential for cell proliferation and survival. AMG 925 inhibits FLT3, thereby preventing the phosphorylation of STAT5.
-
CDK4/RB Pathway: CDK4, in complex with cyclin D, phosphorylates the Retinoblastoma protein (RB). This phosphorylation inactivates RB, leading to the release of the E2F transcription factor, which in turn activates genes required for the G1 to S phase transition of the cell cycle. By inhibiting CDK4, AMG 925 prevents the phosphorylation of RB, keeping it in its active, growth-suppressive state.
Experimental Workflow
The overall experimental process for assessing the impact of AMG 925 on p-STAT5 and p-RB levels is outlined below.
Detailed Protocols
Cell Culture and Treatment
Recommended Cell Lines:
-
MOLM-13 (ACC 554): Human acute myeloid leukemia cell line with FLT3-ITD mutation.
-
MV4-11 (CRL-9591): Human biphenotypic B myelomonocytic leukemia cell line with FLT3-ITD mutation.
Culture Medium:
-
MOLM-13: RPMI 1640 medium supplemented with 10-20% fetal bovine serum (FBS).
-
MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS.
Culturing Procedure:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 0.4 x 10^6 and 2.0 x 10^6 cells/mL for MOLM-13 and between 1 x 10^5 and 1 x 10^6 cells/mL for MV4-11.
-
For experiments, seed cells in fresh medium at a density of approximately 0.5 x 10^6 cells/mL.
AMG 925 Treatment:
-
Prepare a stock solution of AMG 925 in DMSO.
-
Treat cells with varying concentrations of AMG 925 (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for different time points. Based on preclinical data, inhibition of p-STAT5 can be observed as early as 1 hour, while p-RB inhibition may be more pronounced at later time points (e.g., 6, 12, and 24 hours).[3][4][5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest AMG 925 treatment.
Protein Extraction
-
After treatment, pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% gradient SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To analyze total protein levels and a loading control on the same membrane, the membrane can be stripped and reprobed. After initial detection, wash the membrane thoroughly and incubate with a stripping buffer. After stripping, wash the membrane again and proceed with the blocking step and incubation with the next primary antibody.
Positive and Negative Controls
-
p-STAT5 Positive Control: Treat serum-starved HeLa or MOLM-13 cells with interferon-alpha (IFN-α) (e.g., 100 ng/mL for 5-15 minutes) to induce STAT5 phosphorylation.[6]
-
p-RB Positive Control: Use lysates from actively proliferating, untreated MOLM-13 or MV4-11 cells, as they will have a basal level of p-RB. Alternatively, serum-starve cells and then stimulate with serum for a few hours to induce cell cycle entry and RB phosphorylation.
-
Negative Control: Untreated or vehicle-treated cells will serve as the primary negative control for the effect of AMG 925. For p-STAT5, serum-starved, unstimulated cells can be used.
Data Presentation
Summarize the quantitative data from densitometry analysis in the following tables.
Table 1: Effect of AMG 925 on p-STAT5 and Total STAT5 Levels
| Treatment Group | Concentration | p-STAT5 (Relative Densitometry Units) | Total STAT5 (Relative Densitometry Units) | p-STAT5 / Total STAT5 Ratio |
| Vehicle Control | - | |||
| AMG 925 | 10 nM | |||
| AMG 925 | 50 nM | |||
| AMG 925 | 100 nM | |||
| AMG 925 | 500 nM | |||
| AMG 925 | 1 µM |
Table 2: Effect of AMG 925 on p-RB and Total RB Levels
| Treatment Group | Concentration | p-RB (Relative Densitometry Units) | Total RB (Relative Densitometry Units) | p-RB / Total RB Ratio |
| Vehicle Control | - | |||
| AMG 925 | 10 nM | |||
| AMG 925 | 50 nM | |||
| AMG 925 | 100 nM | |||
| AMG 925 | 500 nM | |||
| AMG 925 | 1 µM |
Table 3: Recommended Antibody Dilutions
| Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| Phospho-STAT5 (Tyr694) | Cell Signaling Technology | #9359 | 1:1000 |
| Total STAT5 | Cell Signaling Technology | #94205 | 1:1000 |
| Phospho-RB (Ser807/811) | Cell Signaling Technology | #8516 | 1:1000 |
| Total RB | Cell Signaling Technology | #9309 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
References
Application Notes and Protocols for Cell Viability Assays (MTT/XTT) with AMG 925 (HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 925 is a potent and orally bioavailable small molecule that acts as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4] CDK4/6 are key regulators of the cell cycle. By targeting both FLT3 and CDK4/6, AMG 925 offers a promising therapeutic strategy for AML, including cases with resistance to other FLT3 inhibitors.[4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods widely used to assess cell viability and proliferation.[6][7][8][9] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In the presence of a cytotoxic agent like AMG 925, a decrease in metabolic activity can be quantified to determine the compound's inhibitory concentration (IC50).
This document provides detailed protocols for performing MTT and XTT cell viability assays with AMG 925 (HCl) and includes information on its mechanism of action and data presentation.
Mechanism of Action of AMG 925
AMG 925 exerts its anti-leukemic effects by simultaneously inhibiting two key signaling pathways:
-
FLT3 Signaling: AMG 925 inhibits the kinase activity of both wild-type and mutated FLT3. This blocks the downstream phosphorylation of signal transducer and activator of transcription 5 (STAT5), a key event for the proliferation and survival of FLT3-mutated AML cells.[2][4][10]
-
CDK4/6-Rb Pathway: As a CDK4/6 inhibitor, AMG 925 prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and sequesters E2F transcription factors, leading to G1 cell cycle arrest and preventing cell proliferation.[4]
The dual inhibition of these pathways makes AMG 925 effective against a broader range of AML cells and may help overcome resistance mechanisms that arise from single-agent therapies.[5]
Caption: AMG 925 Signaling Pathway.
Data Presentation
The following table summarizes the in vitro inhibitory activity of AMG 925 against various kinases and cancer cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| Kinase Activity | |||
| FLT3 | Kinase Assay | 2 | |
| CDK4 | Kinase Assay | 3 | |
| CDK6 | Kinase Assay | 8 | |
| CDK2 | Kinase Assay | 375 | |
| CDK1 | Kinase Assay | 1900 | |
| Cellular Activity | |||
| MOLM13 (FLT3-ITD) | Cell Growth | 19 | AML Cell Line |
| Mv4-11 (FLT3-ITD) | Cell Growth | 18 | AML Cell Line |
Data compiled from multiple sources.[2][3][10]
Experimental Protocols
General Recommendations
-
Cell Line Selection: AML cell lines with FLT3 mutations, such as MOLM13 and Mv4-11, are recommended as they are sensitive to AMG 925.[10]
-
AMG 925 (HCl) Preparation: Prepare a high-concentration stock solution of AMG 925 (HCl) in DMSO (e.g., 10 mM). Store at -20°C or -80°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Controls: Include the following controls in every experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of AMG 925. This represents 100% cell viability.
-
Blank/Background Control: Wells containing only cell culture medium (no cells) to measure background absorbance.
-
Untreated Control: Cells in culture medium without any treatment.
-
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[6]
Materials:
-
AML cell lines (e.g., MOLM13, Mv4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AMG 925 (HCl) stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine the optimal seeding density to ensure cells are approximately 70-80% confluent at the end of the experiment. A typical starting range is 5,000-20,000 cells/well.
-
Seed cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of AMG 925 in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the prepared AMG 925 dilutions or control medium.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each concentration of AMG 925 relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of AMG 925 to generate a dose-response curve and determine the IC50 value.
-
XTT Assay Protocol
The XTT assay is similar to the MTT assay, but the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[7][9]
Materials:
-
AML cell lines (e.g., MOLM13, Mv4-11)
-
Complete culture medium
-
AMG 925 (HCl) stock solution (in DMSO)
-
XTT labeling mixture (prepared according to the manufacturer's instructions, typically by mixing XTT reagent and an electron-coupling reagent)
-
Sterile 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 450-500 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Incubation:
-
After the treatment period, prepare the XTT labeling mixture according to the manufacturer's protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell line and density.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a uniform color distribution.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol.
-
Experimental Workflow
Caption: MTT/XTT Cell Viability Assay Workflow.
References
- 1. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. chemietek.com [chemietek.com]
Application Notes and Protocols for In Vivo Dosing and Administration of AMG 925 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG 925 is a potent and selective dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2][3] It is under preclinical investigation as a therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations.[1][4] AMG 925 has demonstrated significant anti-tumor activity in mouse xenograft models of AML by inhibiting key signaling pathways that drive cell proliferation and survival.[2][4] These application notes provide detailed protocols for the in vivo administration of AMG 925 in mouse models, data presentation from representative studies, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize quantitative data from preclinical studies of AMG 925 in mouse xenograft models.
Table 1: In Vivo Efficacy of AMG 925 in MOLM-13 Subcutaneous Xenograft Model
| Dosage (mg/kg, twice daily) | Tumor Growth Inhibition (TGI) (%) | Reference |
| 12.5 | 71 | [3] |
| 25 | 97 | [3] |
| 37.5 | 96 - 99 | [2][3] |
Table 2: Pharmacodynamic Effects of AMG 925 in MOLM-13 Xenograft Tumors
| Dosage (mg/kg) | Maximum Inhibition of p-STAT5 (%) | Maximum Inhibition of p-Rb (%) | Time to Maximum Inhibition (hours post-dose) | Reference |
| 12.5 | >80 | Not specified | Not specified | [1] |
| 25 | >80 | >90 | Not specified | [1] |
| 37.5 | >80 | >90 | p-STAT5: 6h, p-Rb: 12h | [1][5] |
Experimental Protocols
Protocol 1: Preparation of AMG 925 for Oral Administration
Objective: To prepare a formulation of AMG 925 suitable for oral gavage in mice.
Materials:
-
AMG 925 compound
-
2% Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
1% Tween 80
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of AMG 925 based on the desired concentration and the total volume of the dosing solution.
-
Weigh the calculated amount of AMG 925 powder.
-
Prepare the vehicle solution consisting of 2% HPMC and 1% Tween 80 in sterile water.
-
Gradually add the AMG 925 powder to a small amount of the vehicle and triturate using a mortar and pestle or homogenize to create a uniform paste.
-
Slowly add the remaining vehicle to the paste while continuously stirring to form a homogenous suspension.
-
Stir the suspension for a sufficient time to ensure uniform distribution of the compound.
-
Store the formulation at 4°C for the duration of the study. Prepare fresh as needed based on stability data.
Protocol 2: Establishment of a Subcutaneous MOLM-13 AML Xenograft Model
Objective: To establish a subcutaneous tumor model in immunodeficient mice using the MOLM-13 human AML cell line.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., CrTac:NCR-Foxn1nu nude mice)[3]
-
Syringes and 27-gauge needles
-
Calipers
Procedure:
-
Culture MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS and determine the cell viability using a trypan blue exclusion assay (viability should be >95%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation. Tumors are typically palpable 7-10 days post-injection.
-
Begin caliper measurements of the tumors every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
-
Randomize the mice into treatment groups when the average tumor volume reaches 100-150 mm³.
Protocol 3: In Vivo Dosing of AMG 925 in Tumor-Bearing Mice
Objective: To administer AMG 925 to mice with established MOLM-13 xenografts.
Materials:
-
Tumor-bearing mice (from Protocol 2)
-
Prepared AMG 925 formulation (from Protocol 1)
-
Vehicle control (2% HPMC, 1% Tween 80 in water)
-
Oral gavage needles
Procedure:
-
Record the body weight of each mouse before dosing.
-
Administer the prepared AMG 925 suspension or vehicle control to the respective groups of mice via oral gavage. A typical dosing volume is 10 mL/kg.
-
For a twice-daily dosing regimen, administer the second dose 6 hours after the first dose.[1][5]
-
Continue the treatment for the planned duration of the study (e.g., 10 consecutive days).[3]
-
Monitor the body weight and overall health of the mice daily.
-
Measure tumor volumes 2-3 times per week.
Protocol 4: Pharmacodynamic Analysis of Tumor Tissue
Objective: To assess the inhibition of p-STAT5 and p-Rb in tumor tissue following AMG 925 administration.
Materials:
-
Treated and control tumor-bearing mice
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting or ELISA reagents for p-STAT5 (Tyr694) and p-Rb (Ser780)
Procedure:
-
At predetermined time points after the final dose (e.g., 3, 6, 9, 12, and 24 hours), euthanize the mice.[5]
-
Excise the tumors and immediately snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of p-STAT5 and p-Rb in the tumor lysates using Western blotting or a quantitative ELISA.
-
Normalize the levels of phosphorylated proteins to the total protein levels or a housekeeping protein.
Visualizations
Caption: AMG 925 signaling pathway inhibition.
Caption: Experimental workflow for in vivo AMG 925 studies.
References
Application Notes and Protocols for Establishing AMG 925-Resistant Acute Myeloid Leukemia (AML) Cell Lines
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 30%, harbor activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1][2][3] While targeted FLT3 inhibitors have shown clinical promise, their efficacy is often limited by the development of drug resistance.[4][5]
AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FLT3 and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][6] This dual-targeting strategy is designed to provide a more durable response by simultaneously blocking a key oncogenic driver (FLT3) and a critical cell cycle regulator (CDK4/6).[3][7] Preclinical studies have demonstrated that unlike single-agent FLT3 inhibitors which often lead to resistance via secondary FLT3 mutations, it is notably difficult to generate AML cell lines with high-level resistance to AMG 925.[8][9][10] Prolonged exposure typically results in only partial resistance, which is not associated with new FLT3 mutations but rather an increase in total FLT3 protein expression.[9][11]
These application notes provide a comprehensive framework and detailed protocols for researchers to establish and characterize AMG 925-resistant AML cell lines. These model systems are invaluable tools for investigating the nuanced mechanisms of partial resistance, exploring strategies to overcome it, and evaluating novel combination therapies.
Overall Experimental Workflow
The process of generating and validating AMG 925-resistant AML cell lines involves a long-term, systematic approach. The workflow begins with the determination of the baseline sensitivity of the parental cell line, followed by chronic exposure to escalating drug concentrations, and concludes with a thorough characterization of the resulting resistant population.
Caption: Experimental workflow for generating AMG 925-resistant AML cell lines.
Protocol 1: Generation of AMG 925-Resistant AML Cell Lines
This protocol describes the method of generating resistant AML cell lines through continuous, long-term exposure to escalating concentrations of AMG 925. This process mimics the selective pressure that can lead to drug resistance in a clinical setting.[12][13]
Materials:
-
AML Cell Lines (e.g., MV4-11, MOLM-13 with FLT3-ITD mutation)
-
Complete Culture Medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
AMG 925 (Stock solution in DMSO, stored at -80°C)
-
Sterile tissue culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Methodology:
-
Parental Cell Line Preparation:
-
Thaw and culture the parental AML cell line (e.g., MV4-11 or MOLM-13) in complete culture medium.
-
Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the resistance induction.
-
-
Initial IC50 Determination:
-
Perform a cell viability assay (see Protocol 2A) to determine the baseline IC50 value of AMG 925 for the parental cell line. This value will guide the starting concentration for resistance induction.
-
-
Initiation of Resistance Induction:
-
Begin by continuously exposing the cells to a low concentration of AMG 925, typically starting at the IC20 to IC50 value (e.g., 5-10 nM for MOLM-13 or MV4-11).[14]
-
Seed the cells at a density of 0.2-0.5 x 10⁶ cells/mL in a culture flask with the AMG 925-containing medium.
-
Initially, a significant reduction in cell viability is expected.
-
-
Monitoring and Maintenance:
-
Monitor the cell culture every 2-3 days.
-
When cell viability drops, centrifuge the cells, remove the old medium, and resuspend the viable cells in fresh, drug-containing medium.
-
Allow the cells to recover and re-establish a stable growth rate in the presence of the drug. This may take several weeks.
-
-
Dose Escalation:
-
Once the cells are proliferating consistently at the starting concentration, increase the concentration of AMG 925 by approximately 1.5- to 2-fold.
-
Repeat the process of monitoring and recovery as described in step 4.
-
Continue this gradual dose escalation over a period of several months. The process is slow; one study reported that after 8 months of selection, resistant cells could grow in a maximum concentration of 100 nM AMG 925.[8]
-
-
Establishment and Cryopreservation:
-
Once the cell line can consistently proliferate in the presence of a target high concentration of AMG 925 (e.g., 100 nM), the resistant line is considered established.
-
Cryopreserve aliquots of the resistant cells at various passages to ensure a backup supply.
-
-
Maintenance of Resistant Phenotype:
-
Continuously culture the established resistant cell line in medium containing the final concentration of AMG 925 to maintain the selective pressure and preserve the resistant phenotype.
-
Protocol 2: Characterization of AMG 925-Resistant Cell Lines
After establishing a resistant cell line, it is crucial to confirm and characterize its phenotype.
A. Cell Viability Assay (IC50 Determination)
This assay quantifies the degree of resistance by comparing the drug concentration required to inhibit the growth of resistant cells by 50% (IC50) to that of the parental cells.
Materials:
-
Parental and AMG 925-resistant AML cells
-
Opaque-walled 96-well sterile culture plates
-
AMG 925 serial dilutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add serial dilutions of AMG 925 to the wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
-
Data Acquisition: Record luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence.
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Plot a dose-response curve (percent viability vs. log[AMG 925]) and calculate the IC50 value using non-linear regression analysis. A 3- to 5-fold increase in the IC50 value is expected for partially resistant cells.[8]
-
B. Western Blot Analysis
This protocol is used to assess changes in the expression and phosphorylation status of key proteins within the FLT3 and CDK4/6 pathways.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Rb (Ser780), anti-Rb, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Lysate Preparation: Lyse parental and resistant cells in RIPA buffer on ice.[16]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to the loading control (β-Actin). For phospho-proteins, normalize to the total protein level.[17] A 2- to 3-fold increase in total FLT3 protein is anticipated in resistant cells.[9]
C. FLT3 Mutation Analysis
This procedure is essential to confirm that the observed partial resistance is not due to the acquisition of known resistance-conferring mutations in the FLT3 kinase domain.
Methodology:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cell lines and synthesize complementary DNA (cDNA) using a reverse transcriptase kit.
-
PCR Amplification: Amplify the FLT3 kinase domain from the cDNA using specific primers.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the wild-type FLT3 reference sequence to identify any potential mutations. In AMG 925-resistant cells, no secondary mutations in the FLT3 gene are expected.[8][9]
Quantitative Data Summary
The following tables summarize the expected outcomes from the characterization experiments based on published literature.
Table 1: Expected IC50 Values for AMG 925 in AML Cell Lines
| Cell Line | AMG 925 IC50 (µM) | Fold Increase in Resistance | Reference |
|---|---|---|---|
| MV4-11 (Parental) | ~0.018 | - | [7] |
| MV4-11 (AMG 925-Resistant) | ~0.054 - 0.090 | 3 to 5-fold | [8] |
| MOLM-13 (Parental) | ~0.019 | - | [7] |
| MOLM-13 (AMG 925-Resistant) | ~0.057 - 0.095 | 3 to 5-fold |[8] |
Table 2: Expected Protein Expression Changes in AMG 925-Resistant Cells
| Protein | Expected Change in Resistant vs. Parental Cells | Rationale | Reference |
|---|---|---|---|
| Total FLT3 | 2 to 3-fold Increase | Upregulation of the drug target | [9][11] |
| Phospho-FLT3 | Variable | Dependent on AMG 925 concentration | [11] |
| Total Rb | No significant change expected | - | - |
| Phospho-Rb | Variable | Dependent on AMG 925 concentration |[3] |
Signaling Pathways and Mechanisms of Action
AMG 925 Dual Inhibition of FLT3 and CDK4/6 Pathways
AMG 925 exerts its anti-leukemic effect by concurrently inhibiting two critical signaling pathways that drive AML cell proliferation and survival.
Caption: AMG 925 dually inhibits the FLT3-STAT5 and Cyclin D-CDK4/6-Rb pathways.
Proposed Mechanism for Overcoming FLT3 Inhibitor Resistance
Single-agent FLT3 inhibitors can lead to the selection of cells with secondary mutations in the FLT3 kinase domain, rendering the inhibitor ineffective. By simultaneously inhibiting CDK4/6, AMG 925 is hypothesized to create a synthetic lethal pressure that prevents the outgrowth of clones with these FLT3 mutations.[9][10]
Caption: Dual FLT3/CDK4 inhibition by AMG 925 may prevent resistance mutations.
References
- 1. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG 925 (HCl) in MOLM13 and MV4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 925, a potent and selective dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), has emerged as a promising therapeutic agent in the context of Acute Myeloid Leukemia (AML).[1][2] Activating mutations in FLT3 are prevalent in a significant portion of AML cases and are associated with a poor prognosis.[3] Both MOLM13 and MV4-11 human AML cell lines harbor the FLT3 internal tandem duplication (FLT3-ITD) mutation, rendering them key in vitro models for studying the efficacy of FLT3 inhibitors.[1][4] AMG 925's dual-action mechanism, targeting both the primary oncogenic driver (FLT3) and a crucial cell cycle regulator (CDK4), offers a potential strategy to enhance anti-leukemic activity and overcome resistance.[4][5]
These application notes provide a comprehensive overview of the effects of AMG 925 on MOLM13 and MV4-11 cells, supported by detailed experimental protocols for key assays.
Mechanism of Action
AMG 925 exerts its anti-leukemic effects by concurrently inhibiting the constitutively active FLT3-ITD receptor and the cell cycle-promoting kinase CDK4. Inhibition of FLT3-ITD disrupts downstream signaling cascades, including the STAT5 pathway, which is critical for leukemic cell proliferation and survival.[1][4] Concurrently, inhibition of CDK4 prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to a G1 phase cell cycle arrest.[4] This dual inhibition ultimately leads to potent growth inhibition and induction of apoptosis in FLT3-ITD positive AML cells.[1][2]
References
Application Note: CDK4 Kinase Assay for the Evaluation of AMG 925 Inhibitory Activity
For Research Use Only.
Introduction
Cyclin-dependent kinase 4 (CDK4) is a key regulator of cell cycle progression, specifically at the G1/S phase transition. In complex with Cyclin D, CDK4 phosphorylates the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent cell cycle advancement. Dysregulation of the CDK4/Cyclin D/Rb pathway is a common feature in various cancers, making CDK4 an attractive target for therapeutic intervention.
AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and CDK4.[1][2][3] This application note provides a detailed protocol for performing a biochemical CDK4 kinase assay to determine the inhibitory activity of AMG 925. The described methodology utilizes a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Data Presentation
The inhibitory activity of AMG 925 on CDK4 and other related kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Kinase Target | AMG 925 IC50 (nM) |
| CDK4 | 1 - 3 |
| FLT3 | 1 - 2 |
| CDK6 | 8 |
| CDK1 | >500 |
| Table 1: Inhibitory potency of AMG 925 against various kinases. Data compiled from multiple sources.[1][4][5] |
Signaling Pathway and Experimental Workflow
To understand the context of the CDK4 kinase assay, it is essential to visualize the relevant signaling pathway and the experimental procedure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG 925 Efficacy Studies in a Xenograft Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 925 is a potent, orally bioavailable dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2][3][4] Activating mutations in FLT3 are present in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[5] The CDK4/6-retinoblastoma (RB) protein pathway is also a critical regulator of cell cycle progression and is frequently dysregulated in cancer.[5] By simultaneously targeting both FLT3 and CDK4/6, AMG 925 offers a promising therapeutic strategy for AML, with the potential to overcome resistance mechanisms observed with single-agent FLT3 inhibitors.[6]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of AMG 925 using a subcutaneous xenograft model of human AML.
Signaling Pathway of AMG 925
AMG 925 exerts its anti-leukemic effects by inhibiting two key signaling pathways involved in cell proliferation and survival. It targets the constitutively active FLT3 receptor, thereby blocking downstream signaling through pathways such as the STAT5 pathway. Concurrently, it inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (RB) protein. Hypophosphorylated RB remains active and sequesters E2F transcription factors, leading to G1 cell cycle arrest.
Experimental Protocols
This section details the protocol for a subcutaneous xenograft study to evaluate the efficacy of AMG 925.
Cell Lines and Culture
-
Cell Lines: MOLM-13 or MV4-11 human AML cell lines, which harbor an internal tandem duplication (ITD) mutation of the FLT3 gene, are recommended.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Ensure cell viability is greater than 95% before implantation.
Animal Model
-
Species: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or athymic nude (BALB/c nude) mice, 6-8 weeks of age.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest exponentially growing MOLM-13 or MV4-11 cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Count and Viability: Perform a cell count using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method.
-
Injection Suspension: Prepare a 1:1 mixture of the cell suspension with Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneous Injection: Inoculate the cell suspension subcutaneously into the right flank of each mouse.
AMG 925 Dosing and Administration
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers twice to three times weekly.[3][7] Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
AMG 925 Formulation: Prepare AMG 925 for oral administration. A suitable vehicle can be a suspension in 2% hydroxypropyl methylcellulose (B11928114) (HPMC) with 1% Tween 80 in sterile water.[8]
-
Dosing Regimen: Administer AMG 925 orally (p.o.) via gavage. Based on preclinical studies, effective doses range from 12.5 to 37.5 mg/kg, administered twice daily.[9]
-
Control Group: The control group should receive the vehicle only, following the same administration schedule as the treatment groups.
Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Continue to measure tumor volume twice to three times weekly throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse twice to three times weekly as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the animals daily for any clinical signs of distress, such as changes in posture, activity, or grooming.
-
Study Endpoints: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of excessive toxicity (e.g., >20% body weight loss, severe clinical signs).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis. Tumors can be snap-frozen in liquid nitrogen or fixed in formalin for immunohistochemistry.
Pharmacodynamic Analysis
-
Western Blotting: Analyze tumor lysates by Western blotting to assess the phosphorylation status of STAT5 (p-STAT5) and RB (p-RB), the key pharmacodynamic markers for FLT3 and CDK4/6 inhibition, respectively.[4]
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression and phosphorylation of target proteins.
Experimental Workflow
The following diagram illustrates the key steps in the AMG 925 xenograft efficacy study.
Data Presentation
Summarize the quantitative data from the efficacy study in a clear and structured table.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Twice Daily (p.o.) | e.g., 1850 ± 150 | 0 | e.g., +2.5 ± 1.0 |
| AMG 925 | 12.5 | Twice Daily (p.o.) | e.g., 370 ± 50 | e.g., 80 | e.g., -1.5 ± 0.8 |
| AMG 925 | 25 | Twice Daily (p.o.) | e.g., 130 ± 30 | e.g., 93 | e.g., -0.8 ± 1.2 |
| AMG 925 | 37.5 | Twice Daily (p.o.) | e.g., 55 ± 20 | e.g., 97 | e.g., +0.5 ± 0.9 |
Note: The data presented in the table are hypothetical and should be replaced with actual experimental results. Preclinical studies have reported tumor growth inhibition of 96% to 99% with no significant body weight loss.[4][5]
Conclusion
This protocol provides a comprehensive framework for conducting preclinical efficacy studies of AMG 925 in an AML xenograft model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to evaluate the therapeutic potential of this novel dual FLT3 and CDK4/6 inhibitor. The inclusion of pharmacodynamic analyses will further elucidate the on-target activity of AMG 925 and its impact on key signaling pathways in AML.
References
- 1. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLT3 and CDK4/6 inhibitors: Signaling mechanisms and tumor burden in subcutaneous and orthotopic mouse models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Transgenic Expression of IL15 Retains CD123-Redirected T Cells in a Less Differentiated State Resulting in Improved Anti-AML Activity in Autologous AML PDX Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMG 925 (HCl) Technical Support Center: Troubleshooting Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with AMG 925 (HCl) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and what are its cellular targets?
AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It has shown efficacy in inhibiting the proliferation of various cancer cell lines, particularly in acute myeloid leukemia (AML).[1][3][4] AMG 925 has also been shown to be effective against FLT3 mutants that are resistant to other FLT3 inhibitors.[5][6]
Q2: I am observing precipitation when I add my AMG 925 (HCl) stock solution to my cell culture medium. What is the cause?
Precipitation of small molecule inhibitors like AMG 925 in aqueous solutions such as cell culture media is a common challenge. This is often due to the hydrophobic nature of the compound.[7] Key reasons for precipitation include:
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Low Aqueous Solubility: AMG 925 is reported to be insoluble in water and ethanol.[8]
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"Salting Out" Effect: When a concentrated stock solution, typically in DMSO, is rapidly diluted into the aqueous environment of the cell culture media, the compound can "crash" out of the solution.[7]
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High Final Concentration: The intended final concentration of AMG 925 in your experiment might exceed its solubility limit in the specific cell culture medium being used.[7]
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Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[7]
Q3: There seems to be conflicting information regarding the solubility of AMG 925 in DMSO. What is the correct solubility?
There are varying reports on the solubility of AMG 925 in DMSO. Some sources indicate a low solubility of 0.01 mg/mL (approximately 0.02 mM)[8], while others report a solubility of 10 mM.[1][9] This discrepancy may be due to differences in the solid form of the compound (e.g., free base vs. HCl salt), the purity of the DMSO, and the methods used to determine solubility. It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[8]
Q4: What is the recommended solvent for preparing AMG 925 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving AMG 925 for in vitro studies.[1][8][9][10]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely accepted and safer limit for minimizing solvent-induced artifacts.[11] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding AMG 925 stock to cell culture media.
This is a classic sign of the "salting out" effect.
Troubleshooting Steps:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated DMSO stock in fresh DMSO to create an intermediate stock. Then, add the intermediate stock to your pre-warmed cell culture media.[7][11]
-
Increase Final Volume of Media: Adding the DMSO stock to a larger volume of media while vortexing or gently mixing can help to disperse the compound more rapidly and prevent localized high concentrations that lead to precipitation.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration as low as possible, you might need to slightly increase it to maintain solubility. Remember to adjust your vehicle control accordingly.
Issue 2: My prepared AMG 925 solution is not clear, or I see particles in my stock solution.
This indicates that the compound has not fully dissolved in the solvent.
Troubleshooting Steps:
-
Gentle Warming: Warm the stock solution in a 37°C water bath for 10-15 minutes to aid dissolution.[1]
-
Sonication: Briefly sonicate the stock solution in an ultrasonic bath.[1] Be cautious with the duration and power to avoid potential degradation of the compound.
-
Fresh Solvent: Ensure you are using fresh, anhydrous grade DMSO.[8] Older DMSO can absorb moisture, which can negatively impact the solubility of hydrophobic compounds.
Data Presentation
Table 1: Reported Solubility of AMG 925
| Solvent | Reported Solubility | Source(s) |
| DMSO | 0.01 mg/mL (~0.02 mM) | [8] |
| DMSO | 10 mM | [1][9] |
| Water | Insoluble | [8] |
| Ethanol | Insoluble | [8] |
| Chloroform | 500 µg/ml | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM AMG 925 Stock Solution in DMSO
Materials:
-
AMG 925 (HCl) powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of AMG 925 (HCl) for your desired volume of 10 mM stock solution (Molecular Weight of HCl salt: ~508.02 g/mol )[10].
-
Weigh the calculated amount of AMG 925 (HCl) powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube.
-
To aid dissolution, gently warm the tube in a 37°C water bath for 10-15 minutes and/or sonicate briefly.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treating Cells with AMG 925
Materials:
-
10 mM AMG 925 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Thaw an aliquot of the 10 mM AMG 925 stock solution.
-
Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. This helps to avoid precipitation upon addition to the aqueous media.
-
For a final concentration of 10 µM with a final DMSO concentration of 0.1%, a 1:1000 dilution is needed. It is recommended to first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM working solution.
-
Add the appropriate volume of the 100 µM working solution to your cells.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Troubleshooting workflow for AMG 925 solubility.
Caption: AMG 925 dual inhibition of FLT3 and CDK4 pathways.
Caption: Experimental workflow for cell treatment with AMG 925.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG-925 - Chemietek [chemietek.com]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. abmole.com [abmole.com]
- 10. medkoo.com [medkoo.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing AMG 925 (HCl) Concentration for IC50 Determination
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when determining the half-maximal inhibitory concentration (IC50) of AMG 925, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 925?
A1: AMG 925 is a small molecule inhibitor that dually targets FLT3 and CDK4/6 kinases.[1] In acute myeloid leukemia (AML) cells, particularly those with FLT3 mutations, AMG 925 inhibits the autophosphorylation of FLT3 and its downstream signaling partner STAT5.[3][4] Simultaneously, it inhibits CDK4/6, preventing the phosphorylation of the retinoblastoma protein (RB) and thereby inducing cell cycle arrest.[3][4] The combined inhibition of these two pathways leads to decreased cell proliferation and increased apoptosis in sensitive cancer cell lines.[1][5]
Q2: What are the reported IC50 values for AMG 925?
A2: The IC50 values for AMG 925 are context-dependent and vary between biochemical and cell-based assays. It's crucial to consider the specific experimental conditions.
| Assay Type | Target/Cell Line | Reported IC50 (nM) |
| Biochemical | FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 | |
| CDK6 | 8 ± 2 | |
| CDK2 | 375 ± 150 | |
| CDK1 | 1900 ± 510 | |
| Cell-Based | MOLM13 (FLT3-ITD) | 19 |
| Mv4-11 (FLT3-ITD) | 18 | |
| COLO 205 (Rb+) | 55 | |
| U937 (FLT3 WT) | 52 |
Data compiled from multiple sources.[2][6][7]
Q3: Which cell lines are recommended for AMG 925 IC50 determination?
A3: The choice of cell line is critical and should align with the research question.
-
For FLT3 inhibition: MOLM13 and Mv4-11 cell lines, which harbor internal tandem duplication (ITD) mutations in FLT3, are commonly used and show high sensitivity to AMG 925.[6]
-
For CDK4/6 inhibition: RB-positive cell lines such as COLO 205 are suitable to assess the impact of AMG 925 on the CDK4/6-RB pathway.[7]
-
As a negative control: RB-negative cell lines can be used to demonstrate selectivity for the CDK4/6 pathway.
Q4: What is a typical concentration range to test for AMG 925 in a cell-based IC50 assay?
A4: Based on the reported cellular IC50 values, a starting concentration range of 0.1 nM to 10 µM is recommended for initial experiments.[8] This range should be optimized based on the cell line and specific assay conditions. A common approach is to use a 10-point serial dilution.
Troubleshooting Guide
This guide addresses specific issues that may arise during IC50 determination experiments with AMG 925.
Issue 1: Higher than expected IC50 value.
| Possible Cause | Troubleshooting Step |
| Compound Instability/Solubility | Ensure proper storage of AMG 925 (HCl). Prepare fresh stock solutions in an appropriate solvent like DMSO and visually inspect for precipitation.[9] The solubility in DMSO is reported to be 10 mM.[6] |
| High ATP Concentration (Biochemical Assays) | The IC50 of ATP-competitive inhibitors like AMG 925 is sensitive to ATP levels. Use an ATP concentration at or near the Km for the kinase to obtain physiologically relevant and reproducible results.[9][10] |
| High Cell Seeding Density | An excessive number of cells can lead to a rightward shift in the IC50 curve. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[11] |
| Drug Efflux | Some cell lines may express efflux pumps that reduce the intracellular concentration of the inhibitor. Consider using cell lines with known efflux pump expression profiles or co-incubating with an efflux pump inhibitor as a control experiment. |
Issue 2: Poor or no dose-response curve.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The tested concentration range may be too high or too low. Perform a wider range finding study (e.g., 1 nM to 100 µM) to identify the dynamic range of the inhibitor's effect. |
| Cell Line Insensitivity | The chosen cell line may be resistant to AMG 925. Verify the FLT3 mutation status and RB expression of your cell line.[3] |
| Assay Incubation Time | The incubation time may be too short to observe a significant effect on cell viability. A 72-hour incubation period is often used for cell viability assays with kinase inhibitors.[8] |
| Assay Interference | AMG 925 (HCl) may interfere with the assay readout (e.g., absorbance or fluorescence). Run a control with the compound in cell-free media to check for interference. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Ensure pipettes are calibrated and use proper pipetting techniques, especially for serial dilutions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the plate. |
| Edge Effects | "Edge effects" in microplates can lead to variability. Avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[11] |
Experimental Protocols
Protocol 1: Cell-Based IC50 Determination using MTT Assay
This protocol outlines the determination of the IC50 value of AMG 925 by assessing its effect on the viability of adherent or suspension cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[8]
Materials:
-
AMG 925 (HCl)
-
Selected cancer cell line (e.g., MOLM13, Mv4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of AMG 925 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization:
-
For suspension cells, centrifuge the plate and carefully remove the medium.
-
For adherent cells, carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: AMG 925 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Decision Tree for IC50 Assays.
References
- 1. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG-925 - Chemietek [chemietek.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
troubleshooting inconsistent results in AMG 925 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG 925. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AMG 925?
A1: AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3][4][5] It is designed to target pathways crucial for the proliferation and survival of acute myeloid leukemia (AML) cells.[2]
Q2: Which signaling pathways are affected by AMG 925?
A2: AMG 925 simultaneously inhibits the FLT3 signaling pathway and the CDK4/Retinoblastoma (Rb) pathway.[1][2] Inhibition of FLT3 leads to decreased phosphorylation of downstream targets like STAT5, ERK, and AKT.[1] Inhibition of CDK4 prevents the phosphorylation of the Rb protein, which plays a key role in cell cycle progression from G1 to S phase.[1][2]
Q3: What are the key pharmacodynamic markers to confirm AMG 925 activity?
A3: The most reliable pharmacodynamic markers for AMG 925 activity are the phosphorylation levels of STAT5 (p-STAT5) for the FLT3 pathway and the phosphorylation of the retinoblastoma protein (p-Rb) for the CDK4 pathway.[2][6] A decrease in the levels of both p-STAT5 and p-Rb indicates successful target engagement by AMG 925.
Q4: In which cell lines is AMG 925 expected to be most effective?
A4: AMG 925 is particularly effective in AML cell lines that are dependent on FLT3 signaling, such as those harboring FLT3-ITD mutations (e.g., MOLM-13, MV4-11).[1][3][5][7] Its activity against CDK4 also makes it effective in Rb-positive cell lines that are independent of FLT3.[1]
Q5: Can AMG 925 overcome resistance to other FLT3 inhibitors?
A5: Yes, AMG 925 has been shown to be effective against FLT3 mutations that confer resistance to other inhibitors like sorafenib (B1663141) and AC220, such as the D835Y mutation.[2][5][8] The dual inhibition of both FLT3 and CDK4 is thought to contribute to its ability to overcome and potentially prevent the development of resistance.[8]
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent AMG 925 Activity | - Solubility Issues: AMG 925 has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media.[3] Precipitates can lead to inconsistent concentrations. - Preparation of Stock Solutions: Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C for several months).[3] Avoid repeated freeze-thaw cycles. Warm the stock solution to 37°C and vortex before use to ensure it is fully in solution.[3] |
| Cell Line Health & Density | - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. - Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over-confluent or under-confluent cells will respond differently to treatment. - Mycoplasma Contamination: Regularly test cell lines for mycoplasma contamination, which can significantly impact cell health and experimental outcomes. |
| Assay Protocol Variability | - Incubation Times: Adhere strictly to the planned incubation times with AMG 925. - Reagent Addition: Ensure consistent timing and technique when adding reagents for viability assays (e.g., MTT, CellTiter-Glo®). |
Issue 2: Inconsistent Phosphorylation Levels of Downstream Targets (p-STAT5, p-Rb)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Timing of Lysate Collection | - Suboptimal Time Point: The inhibition of p-STAT5 and p-Rb can be transient. Collect cell lysates at various time points after AMG 925 treatment to identify the optimal window for observing maximal inhibition. In vivo studies have shown that maximal inhibition of p-STAT5 and p-Rb may occur at different times.[6] - "Rebound" Effect: Be aware of potential rebound effects in signaling pathways. A rebound in p-STAT5 levels has been observed 24 hours after dosing in vivo.[6] |
| Sample Preparation & Handling | - Rapid Lysis: Lyse cells quickly on ice after treatment to prevent changes in phosphorylation status. Include phosphatase inhibitors in your lysis buffer. - Protein Degradation: Ensure proper sample handling and storage to prevent protein degradation. Use protease inhibitors in your lysis buffer and store lysates at -80°C. |
| Western Blotting Technique | - Antibody Quality: Use validated antibodies for p-STAT5, total STAT5, p-Rb, and total Rb. Titrate antibodies to determine the optimal concentration. - Loading Controls: Use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. - Transfer Efficiency: Optimize Western blot transfer conditions to ensure efficient transfer of proteins of different molecular weights. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of AMG 925
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| FLT3 | Kinase Assay | 1-2 nM | [3][4] |
| CDK4 | Kinase Assay | 3 nM | [3][4][6] |
| CDK6 | Kinase Assay | 8 nM | [6] |
| CDK2 | Kinase Assay | 375 nM | [6] |
| CDK1 | Kinase Assay | 1.90-2.22 µM | [4][6] |
| MOLM-13 (FLT3-ITD) | Cell Growth Inhibition | 19 nM | [4][5][7] |
| MV4-11 (FLT3-ITD) | Cell Growth Inhibition | 18 nM | [5][7] |
| COLO 205 (Rb+) | Cell Growth Inhibition | 55 nM | [4] |
| U937 (FLT3-WT) | Cell Growth Inhibition | 52 nM | [4] |
Table 2: In Vivo Dosing for AMG 925 in Mouse Xenograft Models
| Animal Model | Cell Line | Dosage | Dosing Schedule | Reference |
| NCR Nude Mice | MOLM-13 | 12.5, 25, 37.5, 50 mg/kg | Oral administration, twice daily for 10 consecutive days | [3] |
| Mice | MOLM-13 | 12.5, 25, 37.5 mg/kg | Oral administration, twice daily (6 hours apart) | [6] |
| Mouse Xenograft | MOLM-13 | 50, 75, 150 mg/kg | Not specified | [4] |
Experimental Protocols
Protocol 1: Cell Growth Inhibition Assay
-
Cell Seeding: Seed cells (e.g., MOLM-13, MV4-11) in 96-well plates at a predetermined optimal density.
-
Compound Preparation: Prepare a 10 mM stock solution of AMG 925 in DMSO.[3] Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Add AMG 925 dilutions to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[5][7]
Protocol 2: Western Blotting for Phospho-STAT5 and Phospho-Rb
-
Cell Treatment: Treat cells with various concentrations of AMG 925 for the desired time points.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-STAT5, total STAT5, p-Rb, and total Rb overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Dual inhibitory action of AMG 925 on FLT3 and CDK4 signaling pathways.
Caption: Logical workflow for troubleshooting inconsistent AMG 925 experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of AMG 925 in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing AMG 925 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and what are its primary targets?
AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2] It has been developed to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[3]
Q2: What is the mechanism of action of AMG 925?
AMG 925 functions by inhibiting the kinase activity of FLT3 and CDK4. Inhibition of FLT3 leads to the suppression of downstream signaling pathways, including the phosphorylation of STAT5.[1][2] Inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle.[2]
Q3: What are the known off-target effects of AMG 925?
While AMG 925 is a selective inhibitor, it does exhibit activity against other kinases, particularly at higher concentrations. A KinomeScan assay against a panel of 442 kinases has been performed to determine its selectivity profile.[1] For a detailed list of off-target kinases and their binding affinities, please refer to the data table in the "Off-Target Effects" section.
Q4: In which cell lines has the activity of AMG 925 been characterized?
AMG 925 has been shown to potently inhibit the growth of various cancer cell lines, including FLT3-ITD positive AML cell lines such as MOLM-13 and MV4-11.[1][4] It is also active in cell lines with resistance-conferring FLT3 mutations like D835Y.[3]
Q5: What are the recommended downstream markers to assess AMG 925 activity in cells?
To confirm the cellular activity of AMG 925, it is recommended to monitor the phosphorylation status of downstream targets of FLT3 and CDK4. Specifically, a decrease in phosphorylated STAT5 (p-STAT5) indicates FLT3 inhibition, and a decrease in phosphorylated Rb (p-Rb) indicates CDK4 inhibition.[2]
Data Presentation: Off-Target Effects of AMG 925
The following table summarizes the off-target kinase interactions of AMG 925 as determined by a KinomeScan assay. The data is presented as Kd (nM) values, which represent the dissociation constant and are a measure of binding affinity. Lower Kd values indicate stronger binding.
| Kinase Target | Kd (nM) |
| TTK/Mps-1 | 0.17 |
| CDK4-cyclinD1 | 0.19 |
| CDK4-cyclinD3 | 0.74 |
| GAK | 0.96 |
| FLT3(D835Y) | 1.1 |
| FLT3(D835H) | 1.2 |
| CSNK2A2 | 2 |
| FLT3 | 2.3 |
| FLT3(K663Q) | 3.8 |
| FLT3(ITD) | 3.9 |
| FLT3(N841I) | 4 |
| DYRK1A | 4.1 |
| DYRK1B | 5.9 |
| CLK2 | 6.1 |
| CSNK2A1 | 7.5 |
| FLT3(R834Q) | 13 |
| CLK4 | 15 |
| PLK4 | 21 |
| CLK1 | 23 |
| MEK3 | 25 |
| ERK8 | 32 |
| PFTK1 | 32 |
| JNK3 | 34 |
| PCTK1 | 35 |
| JNK2 | 44 |
| MEK5 | 46 |
| CDK2 | 48 |
| TRKC | 49 |
| CSF1R | 52 |
| STK16 | 52 |
| TYK2 | 58 |
| MEK4 | 71 |
| KIT(D816V) | 72 |
| MKNK2 | 73 |
| PIP5K2C | 73 |
| KIT(V559D) | 80 |
| KIT(L576P) | 81 |
| TRKB | 83 |
| TRKA | 97 |
| MST4 | 120 |
| RSK2 | 120 |
| JAK1 | 150 |
| JNK1 | 150 |
| KIT | 150 |
| DYRK2 | 160 |
| ICK | 160 |
| IRAK3 | 160 |
| RSK3 | 160 |
| PDGFRB | 180 |
| RSK1 | 190 |
| AMPK-alpha2 | 200 |
| RIOK2 | 220 |
| CDKL5 | 270 |
| GSK3B | 540 |
| BIKE | 660 |
| Primary targets are highlighted in bold. | |
| Data sourced from the supplementary materials of Keegan et al., Mol Cancer Ther. 2014 Apr;13(4):880-9.[5][6] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values | Compound precipitation: AMG 925 may have limited solubility in aqueous buffers. | Visually inspect for precipitates. Prepare fresh serial dilutions for each experiment. Consider using a small percentage of DMSO in the final assay buffer (typically <1%). |
| ATP concentration variability: IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration. | Use a consistent ATP concentration across all assays, ideally close to the Km value for the kinase. | |
| Enzyme activity variation: Recombinant kinase activity can vary between batches or due to improper storage. | Aliquot and store the kinase at -80°C to avoid multiple freeze-thaw cycles. Run a positive control with a known inhibitor to validate each new batch of enzyme. | |
| High background signal | Compound interference: AMG 925 might interfere with the assay detection system (e.g., fluorescence or luminescence). | Run a "no enzyme" control with the inhibitor to check for direct effects on the assay signal. |
| Contaminated reagents: Reagents may be contaminated with ATP or other interfering substances. | Use fresh, high-quality reagents. Test individual reagents for background signal. | |
| No or low kinase activity | Inactive enzyme: The kinase may have lost activity due to improper handling or storage. | Verify enzyme activity with a known substrate and optimal reaction conditions before starting inhibitor screening. |
| Incorrect buffer composition: The assay buffer may not be optimal for the kinase. | Ensure the buffer composition (pH, salt concentration, cofactors) is optimal for the specific kinase being tested. | |
| Unexpected cellular activity | Off-target effects: At higher concentrations, AMG 925 can inhibit other kinases, leading to mixed cellular phenotypes. | Correlate cellular results with in vitro IC50 values for both on-target and off-target kinases. Use the lowest effective concentration to minimize off-target effects. |
| Cell line specific responses: The cellular context, including the expression of other kinases and signaling proteins, can influence the response to a dual inhibitor. | Characterize the expression levels of FLT3, CDK4, and key off-target kinases in your cell line of interest. |
Experimental Protocols
In Vitro FLT3/CDK4 Kinase Assay (Luminescence-based)
This protocol is a general guideline for determining the IC50 value of AMG 925 against FLT3 and CDK4 kinases using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant human FLT3 or CDK4/Cyclin D1 enzyme
-
Substrate: A-L-Y-D-I-Y-Y-D-H-F-R (for FLT3) or Rb (C-terminal fragment) protein (for CDK4)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
AMG 925 (dissolved in 100% DMSO)
-
ATP
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Serial Dilutions of AMG 925:
-
Perform serial dilutions of the AMG 925 stock solution in kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%).
-
-
Set up Kinase Reaction:
-
In each well of the assay plate, add the following in this order:
-
Kinase Assay Buffer
-
Diluted AMG 925 or vehicle control (DMSO)
-
Recombinant kinase (FLT3 or CDK4/Cyclin D1)
-
Substrate
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate Kinase Reaction:
-
Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detect ATP Levels:
-
Allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each AMG 925 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-STAT5 and Phospho-Rb
This protocol describes the detection of p-STAT5 and p-Rb in cell lysates by Western blot to assess the cellular activity of AMG 925.
Materials:
-
FLT3-dependent cell line (e.g., MOLM-13)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-STAT5 (Tyr694), anti-total STAT5, anti-p-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Wash buffer (TBST)
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of AMG 925 for the desired time (e.g., 2-24 hours).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the extent of inhibition.
-
Signaling Pathways and Experimental Workflow
Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.
Caption: CDK4/Rb Signaling Pathway and Inhibition by AMG 925.
Caption: Experimental Workflow for Evaluating AMG 925.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Support Center: Managing AMG 925 (HCl) Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMG 925, a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), in long-term experimental settings.[1][2][3][4] Proper handling and an understanding of its stability are crucial for obtaining reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and what are its primary targets?
A1: AMG 925 is a potent, selective, and orally bioavailable dual inhibitor of FLT3 and CDK4 with IC₅₀ values of approximately 1 nM and 3 nM, respectively.[1][2] It also shows inhibitory activity against CDK6, CDK2, and CDK1 at higher concentrations.[2] Its mechanism of action involves the inhibition of downstream signaling pathways that are critical for cell proliferation and survival in certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2]
Q2: What are the recommended storage conditions for AMG 925 (HCl)?
A2: Proper storage is critical to maintain the integrity of AMG 925. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years | Protect from moisture. |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | Up to 1 month | For shorter-term storage. |
Q3: How should I prepare a stock solution of AMG 925?
A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO). For many small molecule inhibitors, stock solutions are typically prepared in the range of 1-10 mM. To prepare the stock solution, dissolve the powdered AMG 925 in DMSO by vortexing or brief sonication. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound over time.
Q4: What is the expected stability of AMG 925 in cell culture media at 37°C?
A4: Currently, there is no publicly available quantitative data, such as half-life, on the stability of AMG 925 in aqueous cell culture media at 37°C. The stability of small molecules in culture media can be influenced by factors like pH, temperature, and interactions with media components. For long-term experiments (extending beyond 24 hours), it is crucial to consider the potential for degradation. It is recommended to either replenish the media with freshly diluted AMG 925 periodically or to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
This guide addresses potential issues related to the stability and use of AMG 925 in long-term experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or diminishing biological effect over time. | Degradation of AMG 925 in the cell culture medium at 37°C. | 1. Replenish Media: For multi-day experiments, replace the culture media with fresh media containing the desired concentration of AMG 925 every 24-48 hours. 2. Assess Stability: Perform an experiment to determine the stability of AMG 925 under your specific culture conditions (see Experimental Protocol below). |
| Precipitation of the compound upon dilution in aqueous media. | The final concentration of AMG 925 exceeds its solubility limit in the aqueous medium. The final DMSO concentration may be too high, causing the compound to crash out. | 1. Lower Final Concentration: If possible, reduce the final working concentration of AMG 925. 2. Optimize Dilution: Perform serial dilutions and add the compound to the media drop-wise while vortexing to ensure rapid mixing. 3. Control DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. |
| High variability between experimental replicates. | Inconsistent compound concentration due to incomplete dissolution or degradation. Inconsistent cell handling or seeding. | 1. Ensure Complete Dissolution: Before adding to media, ensure your DMSO stock solution is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution. 2. Standardize Procedures: Use calibrated pipettes and ensure a homogenous cell suspension when seeding to minimize variability. |
Signaling Pathways
AMG 925 exerts its effects by inhibiting two key signaling pathways involved in cell cycle progression and proliferation.
Caption: FLT3 Signaling Pathway Inhibition by AMG 925.
Caption: CDK4/Rb Signaling Pathway Inhibition by AMG 925.
Experimental Protocols
Protocol: Assessing the Stability of AMG 925 in Cell Culture Media
This protocol provides a framework for determining the stability of AMG 925 in your specific cell culture medium at 37°C using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
AMG 925 (HCl) powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640) with and without serum (e.g., 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
24-well sterile culture plates
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of AMG 925 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the AMG 925 stock solution in your cell culture medium (with and without serum) to your typical final working concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation:
-
Add 1 mL of the AMG 925-containing medium to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect a 100 µL aliquot from each well at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The 0-hour time point should be collected immediately after adding the solution to the plate.
-
Store each aliquot at -80°C until analysis.
-
-
Sample Preparation for HPLC-MS:
-
Thaw the collected samples.
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate proteins and extract the compound.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a suitable C18 reverse-phase column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer to detect the parent ion of AMG 925 and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of AMG 925 at each time point.
-
Normalize the peak area of AMG 925 to the peak area of the internal standard for each sample.
-
Calculate the percentage of AMG 925 remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of AMG 925 remaining versus time to determine its stability profile.
-
Caption: Workflow for Assessing AMG 925 Stability in Cell Culture.
References
Technical Support Center: Overcoming Resistance to AMG 925 in AML Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to AMG 925 in Acute Myeloid Leukemia (AML) cells.
Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and what is its mechanism of action in AML?
A1: AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1][2][3] In AML, particularly in cases with FLT3 mutations (such as internal tandem duplication - ITD), FLT3 is constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[4] CDK4 is a key regulator of the cell cycle, promoting the transition from G1 to S phase by phosphorylating the Retinoblastoma protein (Rb). By simultaneously inhibiting both FLT3 and CDK4, AMG 925 blocks these critical pro-leukemic pathways, leading to cell cycle arrest and apoptosis in sensitive AML cells.[2][5]
Q2: My FLT3-mutant AML cells are showing reduced sensitivity to AMG 925. What are the potential resistance mechanisms?
A2: While AMG 925 is designed to overcome resistance seen with single-agent FLT3 inhibitors, partial resistance can still emerge. Unlike resistance to other FLT3 inhibitors which often involves secondary mutations in the FLT3 kinase domain (e.g., D835Y), studies have shown that partial resistance to AMG 925 is not typically associated with new FLT3 mutations.[6] Instead, the primary observed mechanism of partial resistance to AMG 925 is a 2- to 3-fold increase in the total expression of the FLT3 protein.[6] This over-expression may titrate the drug, reducing its effective concentration at the target.
Q3: How does the dual inhibition of FLT3 and CDK4 by AMG 925 help in overcoming resistance?
A3: The dual inhibitory action of AMG 925 is hypothesized to prevent the development of resistance mutations in FLT3 that are commonly observed with single-agent FLT3 inhibitors.[6] By targeting a critical cell cycle kinase (CDK4) in addition to the primary oncogenic driver (FLT3), AMG 925 creates a therapeutic pressure that is more difficult for the cancer cells to overcome through a single gene mutation. Furthermore, AMG 925 has been shown to be effective against some FLT3 mutants that are resistant to other inhibitors like sorafenib (B1663141) and quizartinib (B1680412) (AC220), such as the D835Y mutation.[2][3]
Q4: Are there any known combination strategies to enhance the efficacy of AMG 925 or overcome resistance?
A4: While specific combination therapy data for AMG 925 is emerging, preclinical studies suggest that combining FLT3-CDK4/6 inhibition with the blockade of other signaling pathways could be a promising strategy. Mass cytometry has indicated that combined inhibition of FLT3-CDK4/6 and the AKT/mTOR pathway may enhance cell death in AML stem/progenitor cells.[4]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with AMG 925.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Decreased sensitivity to AMG 925 in long-term culture | 1. Development of partial resistance through increased FLT3 protein expression. 2. Cell line heterogeneity. 3. Incorrect drug concentration or degradation. | 1. Assess FLT3 Expression: Perform Western blot to compare total FLT3 protein levels between your less sensitive cells and the parental, sensitive cell line. 2. Confirm On-Target Activity: Check for inhibition of downstream targets of both FLT3 (p-STAT5) and CDK4 (p-Rb) via Western blot. Persistent phosphorylation in the presence of AMG 925 may indicate a bypass mechanism. 3. Re-evaluate IC50: Perform a dose-response curve to quantify the shift in IC50. 4. Single-Cell Cloning: If heterogeneity is suspected, perform single-cell cloning to isolate and characterize subpopulations. 5. Drug Integrity: Prepare fresh drug stocks and verify the concentration. |
| Inconsistent results in cell viability assays | 1. Assay variability (seeding density, incubation time). 2. Cell line instability. 3. Reagent issues. | 1. Optimize Assay Parameters: Standardize cell seeding density and incubation times. Ensure cells are in the logarithmic growth phase. 2. Regularly Authenticate Cell Lines: Use STR profiling to confirm the identity of your cell lines. 3. Include Controls: Always include positive (e.g., a known sensitive cell line) and negative (vehicle-treated) controls in every experiment. |
| No or weak inhibition of p-STAT5 or p-Rb at expected concentrations | 1. Inefficient cell lysis or protein degradation. 2. Antibody issues. 3. Suboptimal drug incubation time. | 1. Optimize Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors. 2. Validate Antibodies: Ensure your primary and secondary antibodies are validated for the specific application and are used at the recommended dilutions. 3. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for observing target inhibition. A rebound in phosphorylation of p-STAT5 has been observed at 24 hours.[1] |
Data Presentation
Table 1: In Vitro IC50 Values of AMG 925 in AML Cell Lines
| Cell Line | FLT3 Status | AMG 925 IC50 (nM) | Reference |
| MOLM13 | FLT3-ITD | 19 | [1][3][7] |
| MV4-11 | FLT3-ITD | 18 | [1][3][7] |
| MOLM13sr (Sorafenib-resistant) | FLT3-ITD, D835Y | Comparable to parental | [8] |
| MV4-11sr (Sorafenib-resistant) | FLT3-ITD, D835V | Comparable to parental | [8] |
Table 2: Kinase Inhibitory Activity of AMG 925
| Kinase | IC50 (nM) | Reference |
| FLT3 | 2 ± 1 | [1] |
| CDK4 | 3 ± 1 | [1] |
| CDK6 | 8 ± 2 | [1] |
| CDK2 | 375 ± 150 | [1] |
| CDK1 | 1900 ± 510 | [1] |
Experimental Protocols
Protocol 1: Generation of AMG 925-Resistant AML Cell Lines
This protocol is adapted from methods used to generate resistance to other kinase inhibitors.[9]
Objective: To generate AML cell lines with acquired resistance to AMG 925 through continuous exposure to escalating drug concentrations.
Materials:
-
FLT3-mutant AML cell line (e.g., MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
AMG 925 (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Determine Parental IC50: Perform a baseline cell viability assay (see Protocol 3) to determine the initial IC50 of AMG 925 for the parental cell line.
-
Initiate Resistance Induction: Culture the parental cells in the presence of AMG 925 at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant proportion of cells will die. Monitor the culture closely and allow the surviving cells to repopulate. This may take several passages.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of AMG 925. A stepwise increase of 1.5- to 2-fold is a reasonable starting point.
-
Repeat and Establish Resistant Clones: Continue this process of recovery and dose escalation over several months. The goal is to establish a cell line that can proliferate in a significantly higher concentration of AMG 925 compared to the parental line.
-
Characterize Resistant Phenotype: Regularly assess the IC50 of the evolving cell population to monitor the development of resistance. Once a stable resistant line is established, characterize it for the mechanisms of resistance (e.g., total FLT3 expression).
-
Cryopreservation: Cryopreserve aliquots of the cells at different stages of resistance development.
Protocol 2: Western Blot for p-STAT5 and p-Rb
Objective: To assess the pharmacodynamic effects of AMG 925 by measuring the phosphorylation of its downstream targets, STAT5 (for FLT3) and Rb (for CDK4).
Materials:
-
AML cells (parental and/or resistant)
-
AMG 925
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT5, anti-total-STAT5, anti-p-Rb, anti-total-Rb, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed AML cells and treat with various concentrations of AMG 925 for the desired duration (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each target.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To evaluate the effect of AMG 925 on cell cycle progression.
Materials:
-
AML cells
-
AMG 925
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with AMG 925 or vehicle control for 24-48 hours.
-
Harvest and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G0/G1 population is expected with CDK4 inhibition.
Mandatory Visualizations
Caption: AMG 925 dual inhibition of FLT3 and CDK4 pathways in AML.
Caption: A logical workflow for troubleshooting AMG 925 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG-925 - Chemietek [chemietek.com]
- 4. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of AMG 925, a FLT3 and CDK4 dual kinase inhibitor with preferential affinity for the activated state of FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [Establishment of Drug-Resistant Cell Lines of Acute Myeloid Leukemia and Correlation of Sirt1 and PGC-1α Expression Levels with Drug Resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in AMG 925 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in cell-based assays involving AMG 925, a dual inhibitor of FLT3 and CDK4/6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMG 925?
A1: AMG 925 is a potent, orally bioavailable small molecule that dually inhibits FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] In acute myeloid leukemia (AML), particularly in cases with FLT3 mutations, it inhibits the constitutive activation of the FLT3 signaling pathway, leading to decreased proliferation and increased apoptosis.[1][4] Simultaneously, its inhibition of CDK4/6 leads to cell cycle arrest at the G1 phase in retinoblastoma protein (Rb)-positive cells.[3][5]
Q2: In which cell lines is AMG 925 expected to be most effective?
A2: AMG 925 is most effective in AML cell lines that are dependent on FLT3 signaling for their proliferation and survival. This includes cell lines with FLT3 internal tandem duplication (ITD) mutations (e.g., MOLM-13, MV4-11) or tyrosine kinase domain (TKD) mutations.[5][6] Additionally, its efficacy is enhanced in cancer cells that are positive for the retinoblastoma (Rb) protein, due to its CDK4/6 inhibitory activity.[5]
Q3: What are the known off-target effects of AMG 925?
A3: While AMG 925 is a potent inhibitor of FLT3 and CDK4/6, it can exhibit off-target activity against other kinases, especially at higher concentrations. A kinase selectivity screen has shown that AMG 925 has a fair overall kinase selectivity.[6] Researchers should be aware of potential off-target effects and consider using appropriate controls to validate their findings.
Q4: What are the established resistance mechanisms to AMG 925?
A4: Studies have shown that complete resistance to AMG 925 is difficult to develop in AML cell lines.[7] Partial resistance has been observed, but it is often not associated with secondary mutations in the FLT3 kinase domain, a common resistance mechanism for other FLT3 inhibitors.[7] The dual inhibition of FLT3 and CDK4/6 is thought to contribute to this lower incidence of resistance.[7]
Troubleshooting Guides for Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your cell-based assays with AMG 925.
Guide 1: Unexpected Proliferation Results
Problem: I am observing a slight increase in proliferation or no significant inhibition at certain concentrations of AMG 925 in my proliferation assay (e.g., MTT, XTT).
This could be due to several factors, including paradoxical signaling or issues with the experimental setup.
| Possible Cause | Troubleshooting Steps |
| Paradoxical Activation of Signaling Pathways | At certain concentrations, some kinase inhibitors can paradoxically activate signaling pathways, such as the MAPK/ERK pathway, in specific cellular contexts (e.g., wild-type BRAF cells with upstream RAS activation).[8][9][10] While not extensively reported for AMG 925, it's a possibility to consider. Action: Perform a dose-response curve over a wider range of concentrations. Analyze the phosphorylation status of key signaling molecules like ERK1/2 by Western blot at the concentrations showing unexpected proliferation. |
| Incorrect Cell Seeding Density | Too few or too many cells can lead to unreliable results in proliferation assays. |
| Reagent or Assay Issues | Problems with the MTT/XTT reagent, incubation times, or plate reader settings can affect the accuracy of the results. |
| Cell Line Characteristics | The cell line you are using may have intrinsic resistance mechanisms or lack dependence on the FLT3 or CDK4/6 pathways for proliferation. |
Guide 2: Inconsistent Apoptosis Assay Results
Problem: My Annexin V/PI staining results show a lower than expected percentage of apoptotic cells after AMG 925 treatment.
Several factors can influence the outcome of apoptosis assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Incubation Time | The concentration of AMG 925 may be too low, or the incubation time too short to induce significant apoptosis. |
| Cell Cycle Arrest vs. Apoptosis | AMG 925 can induce G1 cell cycle arrest through CDK4/6 inhibition.[5] At certain concentrations or in specific cell lines, the predominant effect might be cytostatic (cell cycle arrest) rather than cytotoxic (apoptosis). |
| Technical Issues with the Assay | Problems with the Annexin V/PI staining protocol, such as improper handling of cells or issues with the flow cytometer, can lead to inaccurate results. |
| Cellular Resistance | The cells may have acquired partial resistance to AMG 925, or they may rely on alternative survival pathways that are not targeted by the inhibitor. |
Guide 3: Unexpected Western Blot Results
Problem: My Western blot shows unexpected changes in protein phosphorylation or expression levels after AMG 925 treatment.
Western blotting can reveal complex signaling dynamics. Here’s how to troubleshoot unexpected findings.
| Possible Cause | Troubleshooting Steps |
| Paradoxical Pathway Activation | As mentioned earlier, kinase inhibitors can sometimes lead to the paradoxical activation of certain pathways.[8][9] For example, you might observe an increase in the phosphorylation of a downstream effector in the MAPK pathway. |
| Off-Target Effects | AMG 925 may be inhibiting other kinases in the cell, leading to unexpected changes in their downstream signaling pathways.[11] |
| Feedback Loops and Pathway Crosstalk | Inhibition of FLT3 and/or CDK4/6 can trigger compensatory feedback mechanisms or crosstalk with other signaling pathways, leading to the activation of alternative survival signals. |
| Technical Issues with Western Blotting | A wide range of technical issues can affect the quality and interpretation of Western blots, including problems with antibody specificity, blocking, washing, and signal detection.[1][2][12][13][14][15][16][17] |
Quantitative Data
The following tables summarize the in vitro inhibitory activities of AMG 925.
Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
| Kinase | IC50 (nM) |
| FLT3 | 2 ± 1[6] |
| CDK4 | 3 ± 1[6] |
| CDK6 | 8 ± 2[6] |
| CDK2 | 375 ± 150[6] |
| CDK1 | 1900 ± 510[6] |
Table 2: In Vitro Cellular Activity of AMG 925 in AML Cell Lines
| Cell Line | FLT3 Status | Rb Status | Growth Inhibition IC50 (µM) |
| MOLM-13 | ITD | Positive | 0.019[5] |
| MV4-11 | ITD | Positive | 0.018[5] |
| U937 | Wild-Type | Positive | >1[5] |
| MOLM-13sr (sorafenib-resistant) | ITD, D835Y | Positive | 0.022[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AMG 925 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT labeling mixture to each well.
-
Incubation: Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible (for MTT) or the color develops (for XTT).
-
Solubilization (for MTT): Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 450-500 nm (for XTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) and calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of AMG 925 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of FLT3 and CDK4/6 Pathways
-
Cell Lysis: After treatment with AMG 925, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-Rb, total Rb, Cyclin D1, p27) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
Caption: FLT3 Signaling Pathway and Inhibition by AMG 925.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 14. sinobiological.com [sinobiological.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
how to minimize variability in AMG 925 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies involving the dual FLT3 and CDK4/6 inhibitor, AMG 925. By addressing common challenges and providing detailed protocols, this guide aims to enhance the reproducibility and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in AMG 925 in vivo studies?
Variability in in vivo studies with AMG 925 can stem from several biological and technical factors. Biological variability can arise from inter-animal differences in age, weight, and overall health, as well as the inherent heterogeneity of the tumor models used. Technical variability can be introduced through inconsistencies in cell handling and implantation, drug formulation and administration, tumor measurement techniques, and data analysis methods.
Q2: How can I ensure consistent oral delivery and absorption of AMG 925?
AMG 925 is an orally bioavailable compound, but like many kinase inhibitors, its absorption can be variable due to low aqueous solubility.[1][2][3] To minimize this variability:
-
Use a consistent, optimized formulation: Prepare fresh AMG 925 formulations daily and ensure homogeneity. A common vehicle for similar compounds is 0.5% methylcellulose (B11928114).
-
Standardize the oral gavage technique: Ensure all personnel are proficient in oral gavage to minimize animal stress and prevent administration errors. Proper restraint and gentle tube insertion are critical.
-
Control for food effects: Administer AMG 925 at the same time each day relative to the animals' feeding cycle, as food can affect the absorption of orally administered drugs.
Q3: What are the key considerations for selecting an appropriate animal model for AMG 925 studies?
The choice of animal model is critical for the success and relevance of your study. For AMG 925, which targets FLT3 and CDK4/6 in the context of Acute Myeloid Leukemia (AML), consider the following:
-
Xenograft Models: Patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) are commonly used. PDX models better recapitulate the heterogeneity of human tumors but can have variable engraftment rates.[4][5][6][7] CDX models using AML cell lines with known FLT3 mutations (e.g., MOLM-13, MV4-11) offer more consistency.
-
Mouse Strain: Highly immunodeficient mouse strains, such as NOD/SCID gamma (NSG) mice, are often required for successful engraftment of human AML cells.[7]
-
Model Characterization: Thoroughly characterize your chosen model for FLT3 and CDK4/6 expression and pathway activity to ensure it is appropriate for studying the mechanism of action of AMG 925.
Q4: How can I accurately and consistently measure tumor response to AMG 925?
Consistent tumor measurement is essential for reliable efficacy data.
-
Standardize Measurement Technique: Use calipers for subcutaneous tumors and ensure the same person performs the measurements throughout the study to minimize inter-operator variability. Measure tumors in two dimensions (length and width) and calculate the volume using a consistent formula (e.g., Volume = (Length x Width²) / 2).
-
Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups to prevent bias.
-
Define Endpoints: Clearly define the study endpoints, such as maximum tumor size or signs of toxicity, before the experiment begins.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Control Group
| Possible Cause | Troubleshooting Steps |
| Inconsistent number or viability of injected cells. | Standardize cell counting methods (e.g., hemocytometer with trypan blue exclusion) and ensure cell viability is >95% at the time of injection. |
| Variation in animal health, age, or weight. | Use a homogenous cohort of animals from a reputable supplier. Acclimatize animals to the facility for at least one week before starting the experiment. |
| Suboptimal or inconsistent tumor implantation technique. | Ensure consistent injection depth, volume, and location. Using a matrix like Matrigel can sometimes improve engraftment consistency. |
| Tumor heterogeneity. | If using a PDX model, be aware of inherent tumor heterogeneity. For CDX models, use cells from a consistent passage number to minimize genetic drift. |
Issue 2: Inconsistent or Unexpected Response to AMG 925 Treatment
| Possible Cause | Troubleshooting Steps |
| Inaccurate dosing or unstable drug formulation. | Prepare AMG 925 formulation fresh daily and verify the concentration. Ensure precise and consistent administration volume based on animal body weight. |
| Variability in oral absorption. | Follow the best practices for oral gavage outlined in the FAQs. Consider pharmacokinetic studies to assess drug exposure in your model. |
| Development of drug resistance. | While AMG 925 is designed to overcome some resistance mechanisms, it's possible for resistance to develop.[8][9] Analyze tumor tissue post-treatment to investigate potential resistance pathways. |
| Heterogeneity of the xenograft model. | Different subclones within a tumor may respond differently to treatment. Characterize the molecular profile of your xenograft model. |
Issue 3: Toxicity or Adverse Effects in Treated Mice (e.g., significant body weight loss)
| Possible Cause | Troubleshooting Steps |
| AMG 925 dose is too high. | Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Off-target effects of the inhibitor. | While AMG 925 is selective, off-target effects can occur at higher doses. Monitor animals daily for clinical signs of toxicity. |
| Vehicle-related toxicity. | Include a vehicle-only control group to assess any adverse effects of the formulation components. |
| Animal health issues unrelated to treatment. | Ensure proper animal husbandry and promptly report any signs of illness to veterinary staff. |
Experimental Protocols
Protocol 1: Preparation of AMG 925 for Oral Administration
This protocol describes the preparation of a suspension of AMG 925 in 0.5% methylcellulose for oral gavage in mice.
Materials:
-
AMG 925 powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of AMG 925 based on the desired dose and the number of animals to be treated.
-
Weigh the AMG 925 powder accurately using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the required volume of 0.5% methylcellulose to the tube.
-
Vortex the tube vigorously for 5-10 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Prepare the formulation fresh each day of dosing.
Protocol 2: In Vivo Efficacy Study in an AML Xenograft Model
This protocol outlines a general workflow for assessing the in vivo efficacy of AMG 925 in a subcutaneous AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
AML cells (e.g., MOLM-13)
-
Sterile PBS
-
Syringes and needles
-
Calipers
-
AMG 925 formulation and vehicle control
Procedure:
-
Cell Preparation: Culture AML cells to the mid-log phase. Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer AMG 925 or vehicle control daily via oral gavage at the predetermined dose.[10] Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint and Analysis: Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice, and excise and weigh the tumors. Analyze tumor growth inhibition (TGI) and consider performing pharmacodynamic analysis on tumor tissue.
Visualizations
Caption: AMG 925 dual inhibitory signaling pathway.
Caption: In vivo efficacy study workflow.
Caption: Troubleshooting logic for in vivo variability.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lonza.com [lonza.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. innovitaresearch.com [innovitaresearch.com]
- 7. Acute myeloid leukemia: using patient-derived xenografts to grapple with disease complexity [resources.jax.org]
- 8. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMG 925 (HCl) Formulation for Improved Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of AMG 925 (HCl) and other poorly soluble compounds to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is AMG 925 and why is its formulation for oral bioavailability important?
AMG 925 is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3] It is being investigated for the treatment of acute myeloid leukemia (AML), where activating mutations in FLT3 are common.[1] As an orally administered drug, its effectiveness is dependent on its ability to be absorbed from the gastrointestinal tract into the bloodstream, a property known as oral bioavailability. For poorly water-soluble compounds like many kinase inhibitors, achieving adequate oral bioavailability is a significant challenge in drug development.
Q2: What are the primary signaling pathways targeted by AMG 925?
AMG 925 targets two key signaling pathways involved in cancer cell proliferation and survival:
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FLT3 Signaling: In AML, mutated FLT3 is constitutively active, leading to the activation of downstream signaling pathways, including the phosphorylation of STAT5, which promotes cell proliferation and survival.[1][4]
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CDK4/Cyclin D-RB Pathway: CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma (RB) protein. This phosphorylation releases the transcription factor E2F, allowing the cell to progress from the G1 to the S phase of the cell cycle.[1][4]
By inhibiting both FLT3 and CDK4, AMG 925 blocks these pro-proliferative signals. The antitumor activity of AMG 925 has been shown to correlate with the inhibition of STAT5 and RB phosphorylation.[1][4]
Q3: What general formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like AMG 925?
Several formulation strategies can be used to enhance the oral bioavailability of poorly soluble compounds. These include:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can improve its dissolution rate.[5] Techniques like micronization and nanosizing are commonly used.[5][6]
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Solid Dispersions: The drug can be dispersed in a polymer matrix to create a solid dispersion. This can enhance solubility and dissolution.[5]
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Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubility and absorption.[5][7]
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Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[5]
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Use of Co-solvents: The solubility of a drug in a formulation can be enhanced by incorporating co-solvents.[5]
Q4: Are there any specific formulation details available for AMG 925?
While preclinical studies have demonstrated that AMG 925 is orally bioavailable, specific details of the formulation used in these studies are not publicly available.[1] Researchers working with AMG 925 or similar compounds would need to develop a suitable formulation based on the physicochemical properties of the molecule and the intended application. A suggested starting formulation for preclinical studies is a suspension in 2% hydroxypropyl methylcellulose (B11928114) + 1% Tween 80.[8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of the compound. Large particle size. | Consider particle size reduction techniques such as micronization or nanomilling. Explore the use of solubilizing excipients like surfactants or cyclodextrins. Evaluate different pH conditions for the dissolution medium if the compound's solubility is pH-dependent. |
| High variability in in vivo exposure | Inconsistent dissolution and absorption in the gastrointestinal tract. Food effects. | Develop a more robust formulation, such as a solid dispersion or a lipid-based formulation, to improve consistency. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. |
| Drug precipitation in the gastrointestinal tract | Supersaturation of the drug upon dilution of the formulation with gastrointestinal fluids. | Incorporate precipitation inhibitors into the formulation, such as polymers (e.g., HPMC). Consider a lipid-based formulation where the drug remains in a solubilized state. |
| Poor physical stability of the formulation | Crystallization of an amorphous drug form. Particle aggregation in a suspension. | Conduct solid-state characterization to identify the most stable crystalline form. For amorphous systems, select appropriate polymers to inhibit crystallization. For suspensions, optimize the use of suspending and wetting agents. |
Quantitative Data
While specific oral bioavailability data for different AMG 925 formulations is not available, the following table summarizes the in vitro inhibitory activity of AMG 925 against its target kinases.
| Kinase | IC₅₀ (nM) |
| FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
Data sourced from MedchemExpress and other suppliers.[2]
Experimental Protocols
As specific formulation protocols for AMG 925 are proprietary, a general protocol for a common formulation technique for poorly soluble drugs is provided below.
Protocol: Preparation of a Nanosuspension using Wet Milling
This protocol describes a general method for producing a drug nanosuspension, a common strategy to improve the oral bioavailability of poorly soluble compounds.
Materials:
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Poorly soluble active pharmaceutical ingredient (API) (e.g., AMG 925)
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Stabilizer solution (e.g., 1-2% w/v solution of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in purified water)
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Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Preparation of the Slurry:
-
Accurately weigh the API and the stabilizer solution. A typical drug concentration in the slurry is between 5-10% (w/w).
-
Disperse the API in the stabilizer solution to form a pre-suspension.
-
-
Milling:
-
Transfer the pre-suspension to the milling chamber.
-
Add the milling media. The volume of the milling media should be optimized for the specific mill and chamber size.
-
Set the milling parameters (e.g., milling speed, time, and temperature). These parameters need to be optimized for each compound.
-
Start the milling process. Periodically check the particle size distribution using a suitable technique like laser diffraction or dynamic light scattering.
-
Continue milling until the desired particle size (typically in the nanometer range) is achieved and the particle size distribution is stable.
-
-
Separation and Collection:
-
Separate the nanosuspension from the milling media. This can be done by sieving or centrifugation at low speed.
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Collect the final nanosuspension.
-
-
Characterization:
-
Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and drug content.
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Assess the physical and chemical stability of the nanosuspension over time.
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Visualizations
Below are diagrams illustrating the signaling pathways targeted by AMG 925 and a general workflow for developing a formulation for improved oral bioavailability.
Caption: Mechanism of action of AMG 925.
Caption: Oral bioavailability enhancement workflow.
References
- 1. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Response to AMG 925
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a poor or unexpected response to the dual FLT3/CDK4 inhibitor, AMG 925, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 925?
AMG 925 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4).[1] It demonstrates inhibitory activity against both wild-type FLT3 and various FLT3 mutants, such as those with internal tandem duplications (ITD) or mutations in the tyrosine kinase domain (TKD) like D835Y, which can confer resistance to other FLT3 inhibitors.[2] By inhibiting FLT3, AMG 925 blocks the downstream signaling pathways, including the phosphorylation of STAT5, which is crucial for the proliferation and survival of FLT3-dependent acute myeloid leukemia (AML) cells.[3] Simultaneously, its inhibition of CDK4 leads to decreased phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inducing cell cycle arrest.[2] The dual inhibition of these two critical pathways is hypothesized to provide more durable responses and reduce the likelihood of developing resistance compared to targeting FLT3 alone.[3][4]
Q2: In which cell lines is AMG 925 expected to be effective?
AMG 925 is expected to be most effective in cell lines that are dependent on FLT3 signaling for their proliferation and survival. This primarily includes acute myeloid leukemia (AML) cell lines harboring activating FLT3 mutations, such as FLT3-ITD (e.g., MOLM-13, MV4-11).[1] Additionally, due to its CDK4 inhibitory activity, it can also show efficacy in FLT3-independent, Rb-positive cancer cell lines.[1]
Q3: What are the known mechanisms of resistance to AMG 925?
Studies have shown that developing complete resistance to AMG 925 is challenging for cancer cell lines.[3] Unlike other FLT3 inhibitors where resistance often arises from new mutations in the FLT3 kinase domain, prolonged exposure to AMG 925 tends to result in only partial resistance.[5][6] This partial resistance is often not associated with new FLT3 mutations but rather with a 2- to 3-fold increase in the total amount of FLT3 protein.[5][6] The dual inhibitory action against CDK4 is believed to contribute to the difficulty in developing complete resistance.[5][6]
Troubleshooting Guide for Poor AMG 925 Response
If you are observing a weaker-than-expected response to AMG 925 in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Initial Checks and Verifications
Before investigating complex biological mechanisms, it is crucial to rule out common experimental errors.
Question: Have the basics of the experimental setup been verified?
Answer:
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Compound Integrity: Confirm the identity and purity of your AMG 925 stock. Verify that it has been stored correctly to prevent degradation.
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Cell Line Authenticity: Ensure the identity of your cell line through short tandem repeat (STR) profiling. Confirm that the cell line has the expected FLT3 and Rb status.
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Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.
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Assay Performance: Review your cell viability or proliferation assay protocol. Ensure that the seeding density and assay duration are appropriate for your cell line to maintain logarithmic growth in the control wells.[7][8]
Step 2: Assess Target Engagement
The next step is to determine if AMG 925 is effectively engaging its targets, FLT3 and CDK4, within the cell line.
Question: How can I confirm that AMG 925 is inhibiting its targets in my cell line?
Answer:
You can assess target engagement by measuring the phosphorylation status of downstream substrates of FLT3 and CDK4 using Western blotting.[9]
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For FLT3 inhibition: Measure the level of phosphorylated STAT5 (p-STAT5). A decrease in p-STAT5 upon AMG 925 treatment indicates successful FLT3 target engagement.[3]
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For CDK4 inhibition: Measure the level of phosphorylated Rb (p-Rb). A decrease in p-Rb indicates successful CDK4 target engagement.
Experimental Workflow for Target Engagement Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors: AMG 925 (HCl) vs. AC220 (Quizartinib)
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a critical receptor tyrosine kinase involved in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients and are associated with a poor prognosis.[1][2][3] This has led to the development of targeted FLT3 inhibitors as a promising therapeutic strategy. This guide provides a detailed, data-driven comparison of two prominent FLT3 inhibitors: AMG 925, a dual FLT3/CDK4 inhibitor, and AC220 (Quizartinib), a highly selective second-generation FLT3 inhibitor.
Introduction to the Inhibitors
AMG 925 (HCl) is a potent, orally bioavailable small molecule that uniquely acts as a dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[1][2][4] The rationale behind this dual inhibition is to target both the primary oncogenic driver in FLT3-mutated AML and a key regulator of the cell cycle, potentially leading to a more durable clinical response and overcoming resistance.[2][5]
AC220 (Quizartinib) is a highly potent and selective second-generation, type II FLT3 inhibitor.[6][7] It demonstrates significant activity against FLT3 internal tandem duplication (ITD) mutations, which are the most common type of FLT3 mutation.[6] Quizartinib (B1680412) has been extensively evaluated in clinical trials and has shown substantial efficacy in patients with relapsed or refractory FLT3-ITD positive AML.[8][9][10]
Comparative Data Presentation
The following tables summarize the key quantitative data for AMG 925 and AC220, providing a direct comparison of their biochemical potency, cellular activity, and kinase selectivity.
Table 1: In Vitro Biochemical Potency
| Target | AMG 925 IC₅₀ | AC220 (Quizartinib) Kd |
| FLT3 | 2 ± 1 nM[4] | 3.3 nM[6] |
| CDK4 | 3 ± 1 nM[4] | - |
| CDK6 | 8 ± 2 nM[4] | - |
| c-KIT | - | 4.8 nM[6] |
Table 2: In Vitro Cellular Activity (Anti-proliferative)
| Cell Line | FLT3 Status | AMG 925 IC₅₀ | AC220 (Quizartinib) IC₅₀ |
| MOLM-13 | FLT3-ITD | 19 nM[4] | ~0.4 nM[6] |
| MV4-11 | FLT3-ITD | 18 nM[4] | 0.5 nM (FLT3 phosphorylation)[6] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Number of Kinases Bound (Kd < 100 nM) | Key Off-Target Kinases (Potent Inhibition) |
| AMG 925 | Fair overall selectivity against 442 kinases[1][4] | CDK6, CDK2, CDK1[4] |
| AC220 (Quizartinib) | 8[6] | c-KIT[6] |
Table 4: Efficacy Against Resistance Mutations
| FLT3 Mutation | AMG 925 Activity | AC220 (Quizartinib) Activity |
| D835Y | Potently inhibits[1][2][4] | Resistant[11][12] |
| F691L | - | Resistant[11][12] |
Signaling Pathways and Mechanism of Action
Both AMG 925 and AC220 function by inhibiting the constitutively activated FLT3 receptor, thereby blocking downstream signaling pathways crucial for the survival and proliferation of leukemia cells. The primary pathways affected include the STAT5, RAS/RAF/MAPK, and PI3K/AKT pathways.[13][14][15] AMG 925 exerts an additional effect by inhibiting CDK4, which leads to the dephosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest.
Figure 1: Simplified FLT3 signaling pathway and points of inhibition.
In Vivo Efficacy and Resistance
In preclinical AML xenograft models, AMG 925 has demonstrated significant tumor growth inhibition (96-99%) without causing significant body weight loss.[1][2] This anti-tumor activity correlates with the inhibition of both STAT5 and Rb phosphorylation.[1][2] A key advantage of AMG 925 is its ability to inhibit FLT3 mutants, such as D835Y, that are resistant to other FLT3 inhibitors like AC220.[1][2][4]
Studies have shown that while resistance to AC220 can develop through the acquisition of secondary mutations in the FLT3 kinase domain (e.g., at residues D835 and F691), it is more difficult to induce resistance to AMG 925.[5][11][16][17] The dual inhibition of FLT3 and CDK4 by AMG 925 is hypothesized to reduce the occurrence of such resistance mutations.[5][16]
Figure 2: Logical flow of resistance development comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of FLT3 inhibitors.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed AML cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: Prepare serial dilutions of the test compounds (AMG 925 or AC220) in DMSO and add them to the respective wells. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by nonlinear regression analysis using appropriate software (e.g., GraphPad Prism).
Western Blotting for Phospho-STAT5 and Phospho-Rb
This technique is used to detect the phosphorylation status of key downstream targets of FLT3 and CDK4.
-
Cell Treatment and Lysis: Treat AML cells with the inhibitors for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, phospho-Rb, and total Rb overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Figure 3: General experimental workflow for inhibitor evaluation.
Conclusion
Both AMG 925 and AC220 (Quizartinib) are potent inhibitors of FLT3. AC220 is a highly selective FLT3 inhibitor with remarkable potency against FLT3-ITD, though its efficacy can be limited by the emergence of resistance mutations in the kinase domain. AMG 925 presents a novel approach by dually targeting FLT3 and CDK4. This dual inhibition not only affects the primary oncogenic signaling but also controls cell cycle progression, and importantly, shows efficacy against AC220-resistant FLT3 mutations. The preclinical data suggests that the unique mechanism of AMG 925 may lead to more durable responses and a reduced likelihood of developing resistance, representing a promising strategy for the treatment of FLT3-mutated AML. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AMG 925 in comparison to selective FLT3 inhibitors like Quizartinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | quizartinib-resistant FLT3 mutants don't bind quizartinib [reactome.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
Validating the Dual Inhibitory Effect of AMG 925 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG 925's performance against other FLT3 inhibitors, supported by experimental data, to validate its dual inhibitory effect on Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4) in cellular models.
Executive Summary
AMG 925 is a potent and selective dual inhibitor of FLT3 and CDK4, demonstrating efficacy in acute myeloid leukemia (AML) cell lines, including those with mutations conferring resistance to other FLT3 inhibitors.[1][2] Its dual mechanism of action, targeting both a key driver of leukemic cell proliferation and survival (FLT3) and a critical cell cycle regulator (CDK4), offers a potential strategy to overcome and prevent drug resistance.[1][2] Experimental data consistently shows that AMG 925 effectively inhibits downstream signaling of both pathways, leading to cell growth inhibition and apoptosis.
Comparative Performance of AMG 925
The efficacy of AMG 925 has been benchmarked against other well-characterized FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220).
Table 1: In Vitro Kinase Inhibitory Activity of AMG 925
| Kinase | AMG 925 IC50 (nM) |
| FLT3 | 2 ± 1 |
| CDK4 | 3 ± 1 |
| CDK6 | 8 ± 2 |
| CDK2 | 375 ± 150 |
| CDK1 | 1900 ± 510 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data from MedchemExpress.
Table 2: Cellular Proliferation Inhibition in AML Cell Lines
| Cell Line | Genotype | AMG 925 IC50 (µM) | Sorafenib IC50 (µM) | Quizartinib (AC220) IC50 (µM) |
| MOLM-13 | FLT3-ITD | 0.019 | Not explicitly stated | Not explicitly stated |
| MV4-11 | FLT3-ITD | 0.018 | Not explicitly stated | Not explicitly stated |
| MOLM-13sr | FLT3-ITD, D835Y | Comparable to parental | Resistant | Resistant |
| MV4-11sr | FLT3-ITD, D835V | Comparable to parental | Resistant | Resistant |
IC50 values for cell proliferation indicate the concentration of the inhibitor that reduces cell growth by 50%. Data from AACR Journals.[3]
Table 3: Inhibition of Downstream Signaling Pathways
| Cell Line | Pathway Marker | AMG 925 IC50 | Effect |
| MOLM-13 | p-STAT5 (FLT3) | ~5 nM | Potent Inhibition |
| Colo-205 | p-Rb (CDK4) | ~23 nM | Potent Inhibition |
IC50 values for pathway markers indicate the concentration of the inhibitor that reduces the phosphorylation of the target protein by 50%. Data from AACR Journals and other sources.[3][4]
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental validation of AMG 925, the following diagrams are provided.
Experimental Protocols
Cell Culture and Drug Treatment
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Cell Lines: Human AML cell lines such as MOLM-13 (expressing FLT3-ITD) and MV4-11 (expressing FLT3-ITD) are commonly used. For CDK4 target validation, Rb-positive cell lines like Colo-205 can be utilized.[3]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: AMG 925, sorafenib, and quizartinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
Western Blot Analysis for Pathway Inhibition
This protocol is for validating the inhibition of FLT3 and CDK4 downstream signaling.
-
Cell Lysis:
-
After drug treatment for a specified time (e.g., 2-4 hours), cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Cell pellets are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are incubated on ice for 30 minutes with periodic vortexing.
-
Cell debris is removed by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
Samples are loaded onto a polyacrylamide gel and separated by SDS-PAGE.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p-STAT5 (Tyr694), total STAT5, p-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) detection reagent and visualized using an imaging system.
-
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is to determine the IC50 for cell growth inhibition.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Drug Treatment: Cells are treated with a range of concentrations of AMG 925 or other inhibitors for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated for 2-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to DMSO-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The presented data and protocols provide a framework for validating the dual inhibitory effects of AMG 925 on FLT3 and CDK4 in cellular contexts. The comparative analysis demonstrates its potential to overcome resistance mechanisms that limit the efficacy of single-target FLT3 inhibitors. The detailed experimental procedures offer a guide for researchers to independently verify these findings and further explore the therapeutic potential of dual-target inhibitors in AML and other malignancies.
References
- 1. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of AMG 925 in Acute Myeloid Leukemia (AML) Therapy: A Comparative Guide
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 14, 2025 – This guide provides a comprehensive analysis of the preclinical synergistic effects of AMG 925, a dual FLT3/CDK4 inhibitor, in combination with other therapeutic agents for the treatment of Acute Myeloid Leukemia (AML). The findings summarized herein offer valuable insights for researchers and drug development professionals exploring novel combination strategies to enhance anti-leukemic efficacy and overcome resistance.
AMG 925 is a potent and selective small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), two key proteins implicated in the proliferation and survival of AML cells.[1][2] Activating mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poor prognosis.[1] While first-generation FLT3 inhibitors have shown clinical activity, responses are often transient due to the development of resistance.[1] By simultaneously inhibiting CDK4, a critical regulator of the cell cycle, AMG 925 offers a dual-pronged attack that may lead to more durable clinical responses.[1][2]
Synergistic Effect of AMG 925 with mTOR Inhibition
Recent preclinical studies have demonstrated a significant synergistic effect between AMG 925 and the mTOR inhibitor MLN0128 in targeting AML stem and progenitor cells. The combination has been shown to facilitate stem cell death, a critical step in eradicating the disease and preventing relapse.[3]
Quantitative Data: Colony-Forming Assay
The synergistic potential of co-targeting FLT3/CDK4 and mTOR pathways was evaluated using a colony-forming assay on sorted primary AML patient samples. The combination of AMG 925 and MLN0128 resulted in a marked reduction in the number of colony-forming units compared to either agent alone, indicating a potent anti-leukemic effect on the stem and progenitor cell population.
| Treatment Group | Concentration | Mean Percentage of Colony-Forming Units (Normalized to Control) |
| Control (Vehicle) | - | 100% |
| AMG 925 | 0.01 µM | ~60% |
| MLN0128 | 0.05 µM | ~75% |
| AMG 925 + MLN0128 | 0.01 µM + 0.05 µM | ~25% |
| Data is an approximation based on graphical representation from the source and is intended for illustrative purposes. |
Experimental Protocol: Colony-Forming Assay
Objective: To assess the synergistic effect of AMG 925 and MLN0128 on the clonogenic potential of primary AML cells.
Cell Source: Sorted primary cells from five AML patient samples.
Methodology:
-
Primary AML cells were sorted to enrich for the stem and progenitor population.
-
Cells were cultured in duplicate or triplicate in methylcellulose-based medium.
-
Cultures were treated with one of the following:
-
Vehicle control (DMSO)
-
AMG 925 (0.01 µM)
-
MLN0128 (0.05 µM)
-
A combination of AMG 925 (0.01 µM) and MLN0128 (0.05 µM)
-
-
Plates were incubated under standard cell culture conditions to allow for colony formation.
-
After an appropriate incubation period, colonies were stained and counted.
-
The percentage of colony-forming units was calculated relative to the vehicle-treated control group.
-
Statistical significance was determined using an appropriate statistical test (P < 0.05 was considered significant).
Rationale for Other Potential Synergistic Combinations
While extensive preclinical data on the synergistic effects of AMG 925 with other standard AML therapies are still emerging, the dual-targeting mechanism of AMG 925 provides a strong rationale for its combination with other agents.
Combination with Standard Chemotherapy (e.g., Cytarabine, Azacitidine)
The cell cycle arrest induced by the CDK4 inhibition component of AMG 925 could potentially sensitize AML cells to the cytotoxic effects of DNA-damaging agents like cytarabine. By halting cells in the G1 phase, AMG 925 may enhance the efficacy of S-phase specific agents. Further preclinical studies are warranted to explore this potential synergy and determine optimal dosing schedules.
Combination with BCL2 Inhibitors (e.g., Venetoclax)
Targeting both the anti-apoptotic protein BCL2 with venetoclax (B612062) and the pro-proliferative signaling of FLT3 and CDK4 with AMG 925 represents a promising therapeutic strategy. This combination could simultaneously block survival pathways and cell cycle progression, leading to a more profound and durable apoptotic response in AML cells. Preclinical investigation into this combination is a logical next step in the development of more effective AML therapies.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by AMG 925 and the general workflow of a colony-forming assay used to assess synergy.
Caption: Signaling pathways targeted by AMG 925 and a potential combination partner.
Caption: Generalized workflow for a colony-forming assay to evaluate drug synergy.
Conclusion
The dual inhibition of FLT3 and CDK4 by AMG 925 presents a compelling therapeutic strategy for AML. The demonstrated synergy with mTOR inhibitors in preclinical models highlights the potential of combination therapies to further enhance its anti-leukemic activity, particularly against the critical AML stem and progenitor cell population. Further investigation into combinations with standard chemotherapy and other targeted agents is crucial to fully realize the therapeutic potential of AMG 925 and improve outcomes for patients with this challenging disease.
References
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of AMG 925 in TKI-Resistant AML
For researchers, scientists, and drug development professionals navigating the challenges of acquired resistance in Acute Myeloid Leukemia (AML), this guide provides a comprehensive comparison of AMG 925's cross-resistance profile against other Tyrosine Kinase Inhibitors (TKIs).
Activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in approximately 30% of AML cases and are associated with a poor prognosis.[1][2] While FLT3 inhibitors have shown clinical promise, their efficacy is often hampered by the development of resistance, frequently through secondary mutations in the FLT3 kinase domain.[1][3][4] AMG 925, a potent dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4), presents a promising strategy to overcome this challenge.[1][5] This guide synthesizes preclinical data to objectively compare the performance of AMG 925 with other FLT3 inhibitors in the context of TKI-resistant AML.
Comparative Efficacy of AMG 925 in TKI-Resistant AML Models
AMG 925 has demonstrated potent activity against AML cells harboring FLT3 mutations that confer resistance to other TKIs, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220).[1][6] The dual inhibition of FLT3 and CDK4 is hypothesized to not only target resistant clones but also to prevent the emergence of new resistance mutations.[4][6]
Table 1: In Vitro Growth Inhibition (IC50) of FLT3 Inhibitors in Parental and TKI-Resistant AML Cell Lines
| Cell Line | Genotype | AMG 925 IC50 (µM) | AC220 (Quizartinib) IC50 (µM) | Sorafenib IC50 (µM) |
| MOLM13 | FLT3-ITD | 0.019 | Not Reported | Not Reported |
| Mv4-11 | FLT3-ITD | 0.018 | Not Reported | Not Reported |
| MOLM13sr | Sorafenib-Resistant, FLT3-ITD/D835Y | Comparable to parental | Not Reported | Resistant |
| Mv4-11sr | Sorafenib-Resistant, FLT3-ITD/D835V | Comparable to parental | Not Reported | Resistant |
| MV4-11 FLT3-ITD/F691I | FLT3-ITD/F691I | 10-fold increase vs. parental | 163-fold increase vs. parental | 69-fold increase vs. parental |
Data synthesized from multiple preclinical studies.[5][7][8]
Table 2: Inhibition of STAT5 Phosphorylation (P-STAT5) by FLT3 Inhibitors
| Cell Line | AMG 925 | AC220 (Quizartinib) | Sorafenib |
| FLT3-ITD | Potent Inhibition | Potent Inhibition | Potent Inhibition |
| FLT3-ITD/F691I | Inhibition Correlates with Growth Inhibition | Inhibition Correlates with Growth Inhibition | Inhibition Correlates with Growth Inhibition |
The inhibition of STAT5 phosphorylation serves as a key pharmacodynamic marker for FLT3 inhibition.[1][5]
Understanding the Mechanism: Signaling Pathways and Resistance
The development of resistance to FLT3 inhibitors is a significant clinical challenge.[4] AMG 925's unique dual-inhibitory mechanism offers a potential advantage in overcoming and preventing resistance.
Caption: Dual inhibition of FLT3 and CDK4/6 pathways by AMG 925.
Studies have shown that while AML cell lines can develop resistance to FLT3-specific inhibitors like sorafenib and quizartinib within 3-4 months, often accompanied by new mutations in the FLT3 kinase domain, cells exposed to AMG 925 only develop partial resistance over a much longer period (over 8 months) and without the acquisition of new FLT3 mutations.[4][6][9] The partial resistance to AMG 925 was associated with a 2- to 3-fold increase in the total FLT3 protein level.[4][9]
Experimental Methodologies
The following protocols are representative of the methods used to assess TKI resistance in AML.
Generation of TKI-Resistant AML Cell Lines
Caption: Experimental workflow for generating TKI-resistant AML cell lines.
Drug-resistant cell clones are typically isolated through prolonged exposure to escalating concentrations of the TKI.[9][10] Parental AML cell lines, such as MOLM-13 or MV4-11, are cultured in the presence of the inhibitor, and the concentration is gradually increased as the cells adapt.[10]
Cell Viability and Apoptosis Assays
-
Cell Viability (IC50 Determination): Cell proliferation is commonly measured using assays like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[9][11] Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).[10] The half-maximal inhibitory concentration (IC50) is then calculated.
-
Apoptosis Assays: The induction of apoptosis is assessed by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or SYTOX Green).[11][12] This method allows for the quantification of early and late apoptotic cells following TKI treatment.
Western Blotting for Phosphoprotein Analysis
To confirm the on-target effects of the inhibitors, the phosphorylation status of key signaling proteins is evaluated.[11] Following treatment with the TKI, cell lysates are prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylated and total levels of proteins such as FLT3, STAT5, ERK, and AKT.[7][10]
AMG 925 Cross-Resistance Profile
The cross-resistance profile of AMG 925 demonstrates its potential to treat AML that has become refractory to other FLT3 inhibitors.
Caption: Cross-resistance profile of AMG 925 in TKI-resistant AML.
AMG 925 is effective against AML cells with the D835Y mutation, a common resistance mechanism to type II FLT3 inhibitors like sorafenib and quizartinib.[1][6][8] This suggests that AMG 925 could be a viable therapeutic option for patients who have relapsed on these agents. Furthermore, the combination of a CDK4 inhibitor with a FLT3 inhibitor has been shown to prevent the development of resistance mutations, highlighting the potential of AMG 925's dual-targeting approach to provide more durable clinical responses.[4][6]
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AMG 925 and Other CDK4/6 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel dual FLT3/CDK4 inhibitor, AMG 925, with the established CDK4/6 inhibitors palbociclib, ribociclib (B560063), and abemaciclib (B560072). This document summarizes key preclinical data, details experimental methodologies for essential assays, and visualizes critical pathways and workflows to support further research and development in this therapeutic area.
Introduction to CDK4/6 Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, promoting the transition from the G1 to the S phase. In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is frequently hyperactivated, leading to uncontrolled cell proliferation. Inhibitors of CDK4/6 have emerged as a cornerstone of therapy in HR+/HER2- breast cancer, significantly improving patient outcomes. This guide focuses on a comparative analysis of three FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—alongside the investigational dual FLT3/CDK4 inhibitor, AMG 925. While the approved agents have well-defined roles in breast cancer treatment, AMG 925 has been primarily evaluated in the context of acute myeloid leukemia (AML) due to its dual activity. This comparison aims to provide a preclinical perspective on their relative activities and mechanisms.
Mechanism of Action: The CDK4/6-Rb Pathway
The canonical pathway for CDK4/6 inhibitor action involves the prevention of Retinoblastoma (Rb) protein phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA synthesis and cell cycle progression. Upon mitogenic stimulation, cyclin D complexes with and activates CDK4/6, which in turn phosphorylates and inactivates Rb. This releases E2F, allowing for S-phase entry. CDK4/6 inhibitors block this phosphorylation event, leading to a G1 cell cycle arrest.
Head-to-Head Comparison of Preclinical Data
The following tables summarize the available quantitative data for AMG 925 and the approved CDK4/6 inhibitors. It is important to note that the data for AMG 925 is primarily from studies in AML, while the data for the other inhibitors is predominantly from breast cancer models. Direct comparisons should be made with caution due to variations in experimental systems.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Other Key Targets (IC50) | Reference(s) |
| AMG 925 | 3 | 8 | FLT3 (2 nM) | [1] |
| Palbociclib | 11 | 16 | - | [2] |
| Ribociclib | 10 | 39 | - | [3] |
| Abemaciclib | 2 | 10 | CDK9 (IC50 > 500 nM) | [4] |
Table 2: In Vitro Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| AMG 925 | MOLM13 (FLT3-ITD) | AML | 0.019 | [1] |
| Mv4-11 (FLT3-ITD) | AML | 0.018 | [1] | |
| Palbociclib | MCF-7 | Breast | 0.148 | [5] |
| MDA-MB-231 | Breast | >10 | [6] | |
| Ribociclib | T47D | Breast | 0.08 | [3] |
| MDA-MB-468 | Breast | >10 | [6] | |
| Abemaciclib | MCF-7 | Breast | 0.042 | [7] |
| T-47D | Breast | 0.023 | [8] |
Note: The IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the preclinical evaluation of CDK4/6 inhibitors.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of CDK4/6 inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the CDK4/6 inhibitor (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[5]
Cell Cycle Analysis (Flow Cytometry)
This protocol describes how to analyze the cell cycle distribution of cells treated with CDK4/6 inhibitors.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of the inhibitor or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[9]
Western Blot for Rb Phosphorylation
This protocol is for assessing the phosphorylation status of the Retinoblastoma protein, a direct downstream target of CDK4/6.
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Rb (e.g., Ser780) and total Rb. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.[9]
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies are essential to evaluate the anti-tumor activity of CDK4/6 inhibitors. A general protocol for a xenograft study is as follows:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK4/6 inhibitor (e.g., by oral gavage) and vehicle control daily.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-Rb).
-
Data Analysis: Calculate tumor growth inhibition (TGI) to assess efficacy.[10]
Discussion and Future Directions
The comparison of AMG 925 with palbociclib, ribociclib, and abemaciclib highlights distinct profiles. While the approved inhibitors are well-characterized for their potent and selective inhibition of CDK4/6 in breast cancer, AMG 925 presents a unique dual-targeting approach against both FLT3 and CDK4. This dual activity has shown promise in AML, a disease where both pathways can be dysregulated.[9]
The preclinical data suggests that abemaciclib may be the most potent of the approved CDK4/6 inhibitors in vitro, with lower IC50 values in several breast cancer cell lines.[7][8] Palbociclib and ribociclib demonstrate similar potencies against CDK4, with ribociclib showing slightly less potency against CDK6.[2][3] AMG 925 exhibits potent inhibition of CDK4, comparable to abemaciclib, but its primary development focus has been on FLT3-mutated AML.[1]
A significant gap in the current literature is the lack of direct head-to-head preclinical studies comparing AMG 925 with the three approved CDK4/6 inhibitors in a panel of breast cancer cell lines. Such studies would be invaluable for understanding the potential of AMG 925 in solid tumors and for elucidating the nuanced differences in their biological effects under identical experimental conditions.
Future research should aim to:
-
Conduct direct comparative studies of these four inhibitors in a range of Rb-positive cancer cell lines, including breast, lung, and other solid tumors.
-
Investigate the potential synergistic effects of AMG 925 with other targeted therapies in solid tumors, leveraging its dual inhibitory mechanism.
-
Further explore the off-target effects of these inhibitors to better understand their complete pharmacological profiles and potential for combination therapies.
This guide provides a foundational comparison based on currently available data. As new research emerges, a more comprehensive understanding of the relative strengths and weaknesses of these CDK4/6 inhibitors will undoubtedly inform the development of next-generation therapies for a broader range of cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 7. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
AMG 925 Demonstrates Potent Anti-Leukemic Activity in Preclinical Xenograft Models, Offering a Promising Strategy Against Resistant Acute Myeloid Leukemia
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data confirm the efficacy of AMG 925, a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4/6 (CDK4/6), in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). These studies highlight the potential of AMG 925 to overcome resistance to conventional FLT3 inhibitors, providing a strong rationale for its continued investigation in clinically relevant settings. This guide offers a comprehensive comparison of AMG 925's performance with other therapeutic alternatives, supported by experimental data.
AMG 925 has been shown to potently inhibit the proliferation of AML cells, including those harboring mutations that confer resistance to other FLT3 inhibitors.[1][2] Preclinical studies in cell line-derived xenograft models have demonstrated significant tumor growth inhibition, with rates as high as 96-99%.[1] The dual-targeting mechanism of AMG 925, which simultaneously disrupts key signaling pathways involved in cell cycle progression and leukemic cell survival, is believed to be crucial for its robust anti-tumor activity and its ability to circumvent common resistance mechanisms.[2][3]
Comparative Efficacy in Xenograft Models
While direct head-to-head studies of AMG 925 in patient-derived xenograft (PDX) models are not extensively published, its performance in cell line-derived xenografts provides a strong benchmark. The following table summarizes the efficacy of AMG 925 in a MOLM13 cell line-derived xenograft model and provides context by including data from other FLT3 inhibitors tested in similar preclinical models.
| Therapeutic Agent | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| AMG 925 | MOLM13 (Cell Line-Derived) | Not specified | 96-99% | Potent activity against FLT3-ITD positive AML; effective against mutants resistant to other FLT3 inhibitors.[1] |
| Quizartinib (B1680412) (AC220) | FLT3-ITD AML (PDX) | 5 mg/kg/day | Significant reduction in human AML blast cells | Potent antileukemic effects in a PDX model.[4] |
| Sorafenib | Hepatocellular Carcinoma (PDX) | 30 mg/kg | Variable | Showed efficacy in some PDX models, but resistance was observed.[5] |
Mechanism of Action: Dual Inhibition of FLT3 and CDK4/6
AMG 925 exerts its anti-leukemic effects by simultaneously inhibiting two critical signaling pathways in AML. The FLT3 receptor tyrosine kinase is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival. CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition leads to G1 cell cycle arrest. By targeting both pathways, AMG 925 delivers a multi-pronged attack on AML cells.
Caption: AMG 925 dual-inhibits FLT3 and CDK4/6 signaling pathways.
Experimental Protocols
The evaluation of AMG 925 in patient-derived xenograft models follows a rigorous and well-defined experimental workflow.
1. Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor samples are obtained from consenting AML patients.
-
Implantation: Tumor fragments or isolated primary AML cells are implanted into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Engraftment and Expansion: Successful engraftment is monitored, and tumors are allowed to grow. Once they reach a sufficient size, they can be passaged into subsequent cohorts of mice for expansion.
2. In Vivo Efficacy Studies
-
Tumor Implantation: Mice are implanted with tumor fragments from established PDX models.
-
Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Drug Administration: AMG 925 is administered orally at predetermined doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Pharmacodynamic markers such as the phosphorylation of STAT5 and RB are assessed in tumor tissues via methods like Western blotting or immunohistochemistry to confirm target engagement.
Caption: Experimental workflow for AMG 925 efficacy testing in PDX models.
Overcoming Resistance
A key advantage of AMG 925 is its ability to inhibit FLT3 mutants that are resistant to other inhibitors like quizartinib and sorafenib.[1][2] This is particularly significant as acquired resistance is a major clinical challenge in the treatment of FLT3-mutated AML. The dual inhibition of FLT3 and CDK4/6 may prevent the emergence of resistance by targeting two distinct and essential pathways for leukemic cell survival and proliferation.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
Dual Inhibition of FLT3 and CDK4 by AMG 925: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of AMG 925 in Targeting Key Oncogenic Pathways
This guide provides a detailed comparison of AMG 925, a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), against other selective inhibitors of these pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological processes to offer an objective assessment of AMG 925's performance in preclinical models of acute myeloid leukemia (AML).
Introduction
Activating mutations in FLT3 are prevalent in a significant portion of AML cases, leading to uncontrolled cell proliferation and poor prognosis.[1][2] Similarly, the dysregulation of the CDK4/cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, promoting cell cycle progression.[3][4] AMG 925 emerges as a novel therapeutic agent by simultaneously targeting these two critical oncogenic drivers.[1][2] This guide will delve into the experimental validation of AMG 925's inhibitory action on the downstream targets of FLT3 and CDK4 and compare its efficacy with established single-target inhibitors.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of AMG 925 and its alternatives against their respective kinase targets and in cellular assays.
Table 1: Kinase Inhibition by AMG 925 and Alternative FLT3/CDK Inhibitors
| Inhibitor | Target Kinase | IC₅₀ (nM) | Source(s) |
| AMG 925 | FLT3 | 2 ± 1 | [1] |
| CDK4 | 3 ± 1 | [1] | |
| CDK6 | 8 ± 2 | [1] | |
| CDK2 | 375 ± 150 | [1] | |
| CDK1 | 1900 ± 510 | [1] | |
| Quizartinib (AC220) | FLT3 | 0.50 (p-FLT3) | [5] |
| Sorafenib | FLT3-ITD | 69.3 ng/mL | [6] |
| Palbociclib (B1678290) | CDK4 | 9 - 11 | [3] |
| Ribociclib | CDK4 | 10 | [3][7] |
| CDK6 | 39 | [3][7] | |
| Abemaciclib | CDK4 | 2 | [3] |
| CDK6 | 9.9 | [3] |
Table 2: Cellular Activity of AMG 925 and Alternative Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | Assay | IC₅₀ (µM) | Source(s) |
| AMG 925 | MOLM13 (FLT3-ITD) | Growth Inhibition | 0.019 | [8] |
| Mv4-11 (FLT3-ITD) | Growth Inhibition | 0.018 | [8] | |
| MOLM13 (FLT3-ITD) | p-STAT5 Inhibition | 0.019 | [1] | |
| Quizartinib (AC220) | MV4-11 (FLT3-ITD) | Growth Inhibition | 0.0004 | [5] |
| MOLM-13 (FLT3-ITD) | Growth Inhibition | 0.00089 | [5] | |
| Sorafenib | Ba/F3-ITD | Growth Inhibition | 0.00133 | [9] |
| Palbociclib | DMS53 (Rb+) | Growth Inhibition | 1.0 (sustained decrease in p-Rb) | [10] |
| Ribociclib | RCC cell lines | Growth Inhibition | 0.076 - 0.280 | [11] |
| Abemaciclib | DMS-53 | Growth Inhibition | 0.068 | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.
Experimental Protocols
Western Blotting for Phosphorylated Proteins (p-FLT3, p-STAT5, p-Rb)
This protocol is adapted from established methodologies for the detection of phosphorylated proteins in cell lysates.[13][14]
-
Cell Lysis: AML cells (e.g., MOLM13, Mv4-11) are treated with desired concentrations of AMG 925 or alternative inhibitors for a specified duration. Cells are then harvested and lysed in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-FLT3 (Tyr591), p-STAT5 (Tyr694), p-Rb (Ser780), and their respective total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.[15]
-
Cell Treatment and Harvesting: AML cells are treated with various concentrations of AMG 925 or CDK4/6 inhibitors for 24-48 hours. Cells are then harvested by centrifugation.
-
Cell Fixation: The cell pellet is resuspended in ice-cold phosphate-buffered saline (PBS) and fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Cells are incubated on ice for at least 30 minutes.
-
Cell Staining: Fixed cells are centrifuged, and the ethanol is decanted. The cell pellet is washed with PBS and then resuspended in a PI staining solution containing RNase A. The cells are incubated in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined from the DNA content histogram.
Conclusion
The preclinical data robustly demonstrates that AMG 925 is a potent dual inhibitor of FLT3 and CDK4. Its anti-proliferative activity in AML cells correlates strongly with the inhibition of downstream signaling molecules, p-STAT5 and p-Rb.[1][2] When compared to single-agent FLT3 or CDK4/6 inhibitors, AMG 925 offers the potential advantage of simultaneously blocking two key oncogenic pathways, which may lead to a more durable response and overcome certain resistance mechanisms.[16] This guide provides a foundational resource for researchers to objectively evaluate the utility of AMG 925 in their own studies and to design further experiments to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4 phosphorylation status and a linked gene expression profile predict sensitivity to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
AMG 925: A Dual Kinase Inhibitor Overcoming Resistance in FLT3-Mutated Acute Myeloid Leukemia
A comprehensive guide for researchers on the efficacy of AMG 925 against FLT3 D835Y and other resistant mutants, supported by experimental data.
Acute Myeloid Leukemia (AML) is a hematological malignancy where activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common, occurring in approximately 30% of patients.[1] These mutations, including internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations like D835Y, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2][3][4] While targeted FLT3 inhibitors have shown promise, the development of resistance, often through secondary mutations in the FLT3 kinase domain, remains a significant clinical challenge.[1][5][6]
AMG 925 is a potent and selective dual inhibitor of FLT3 and cyclin-dependent kinase 4 (CDK4).[1][7] This dual-targeting mechanism offers a promising strategy to enhance anti-leukemic activity and overcome resistance to conventional FLT3 inhibitors.[1][5][6][8][9] This guide provides a detailed comparison of AMG 925's efficacy against wild-type FLT3 and various resistant mutants, presenting key experimental data, methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of AMG 925
AMG 925 has demonstrated potent inhibitory activity against both wild-type FLT3 and clinically relevant resistant mutants. Its efficacy is compared with other FLT3 inhibitors, such as sorafenib (B1663141) and quizartinib (B1680412) (AC220), in various preclinical models.
Table 1: In Vitro Kinase and Cell Growth Inhibition
| Compound | Target/Cell Line | Mutation Status | IC50 (nM) | Reference |
| AMG 925 | FLT3 (kinase assay) | Wild-type | 2 ± 1 | [7] |
| AMG 925 | CDK4 (kinase assay) | - | 3 ± 1 | [7] |
| AMG 925 | MOLM13 | FLT3-ITD | 19 | [7][10] |
| AMG 925 | Mv4-11 | FLT3-ITD | 18 | [7][10] |
| AMG 925 | MOLM13sr | FLT3-ITD, D835Y | Comparable to parental | [9] |
| AMG 925 | Mv4-11sr | FLT3-ITD, D835V | Comparable to parental | [9] |
| AMG 925 | Ba/F3 | FLT3-ITD/D835Y | Sensitive | [11] |
| AMG 925 | Ba/F3 | FLT3-ITD/F691I | 10-fold increase vs. ITD | [11] |
| Sorafenib | MOLM13sr | FLT3-ITD, D835Y | Resistant | [9] |
| AC220 (Quizartinib) | Ba/F3 | FLT3-ITD/D835Y | Resistant | [11] |
| AC220 (Quizartinib) | Ba/F3 | FLT3-ITD/F691I | 163-fold increase vs. ITD | [11] |
Table 2: In Vivo Antitumor Efficacy of AMG 925
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Nude Mice | MOLM13 Xenograft | 37.5 mg/kg AMG 925 (oral, twice daily) | 96% | [9] |
| Nude Mice | AML Xenograft | AMG 925 | 96% to 99% | [1][7][10] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of AMG 925 and the experimental approach to its evaluation, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.
Caption: FLT3 signaling pathway and the inhibitory action of AMG 925.
Caption: Experimental workflow for evaluating the efficacy of AMG 925.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of AMG 925.
Cell Lines and Culture
Human AML cell lines, such as MOLM13 (expressing FLT3-ITD) and Mv4-11 (expressing FLT3-ITD), were utilized.[7][10] Sorafenib-resistant cell lines (MOLM13sr and Mv4-11sr) were generated by continuous exposure to increasing concentrations of sorafenib.[9][12] These resistant lines were found to harbor the D835Y or D835V mutations in FLT3.[9][12] All cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
In Vitro Kinase Assays
The inhibitory activity of AMG 925 against FLT3 and CDK4 kinases was determined using enzymatic assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.
Cell Proliferation Assays
The anti-proliferative effects of AMG 925 were assessed using methods such as the MTS assay. Cells were seeded in 96-well plates and treated with serial dilutions of the compound for a specified period (e.g., 72 hours). Cell viability was then measured, and IC50 values were determined.
Apoptosis Assays
Induction of apoptosis by AMG 925 was quantified using Annexin V and Sytox Green staining followed by flow cytometry.[9] Cells were treated with the compound for 48 hours before analysis.[9]
Western Blot Analysis
To confirm the on-target effects of AMG 925, the phosphorylation status of key signaling proteins was examined by Western blotting. Cells were treated with AMG 925 for a short duration (e.g., 1 hour), after which cell lysates were prepared and subjected to SDS-PAGE.[9] Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total FLT3, STAT5, and RB.
In Vivo Xenograft Studies
The anti-tumor efficacy of AMG 925 in vivo was evaluated using AML xenograft models.[1][7][10] Tumor-bearing mice were orally administered AMG 925 twice daily.[9] Tumor growth was monitored regularly, and at the end of the study, tumors were harvested for pharmacodynamic analysis of p-STAT5 and p-RB levels.[7]
Conclusion
AMG 925 demonstrates potent and broad activity against AML cells driven by various FLT3 mutations, including the clinically significant D835Y resistance mutation. Its dual inhibition of FLT3 and CDK4 not only leads to significant tumor growth inhibition but also appears to delay the onset of resistance.[5][6] The preclinical data strongly support the potential of AMG 925 as a valuable therapeutic agent for AML patients with FLT3 mutations, particularly those who have developed resistance to other FLT3 inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
- 1. Preclinical evaluation of AMG 925, a FLT3/CDK4 dual kinase inhibitor for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 925 is a dual FLT3/CDK4 inhibitor with the potential to overcome FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-throughput proteomic profiling reveals mechanisms of action of AMG925, a dual FLT3-CDK4/6 kinase inhibitor targeting AML and AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AMG-925 - Chemietek [chemietek.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of AMG 925 (HCl): A Procedural Guide
For researchers and drug development professionals, ensuring the safe and compliant disposal of potent chemical compounds like AMG 925 (HCl) is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of AMG 925 (HCl), a potent dual inhibitor of FLT3 and CDK4, intended to build on the foundation of laboratory safety and chemical handling.
As no specific Safety Data Sheet (SDS) for AMG 925 (HCl) is publicly available, these procedures are based on general best practices for the disposal of hazardous, biologically active small molecules and consider the properties of its hydrochloride salt. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Key Chemical and Safety Data
A summary of the pertinent data for AMG 925 (HCl) is provided below. This information is crucial for understanding the compound's nature and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Chemical Name | 2-hydroxy-1-(2-((9-((1r,4r)-4-methylcyclohexyl)-9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-2-yl)amino)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)ethan-1-one hydrochloride | [1] |
| Molecular Formula | C₂₆H₃₀ClN₇O₂ | [1] |
| Molecular Weight | 508.02 g/mol | [1] |
| Form | Solid | [2] |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |
| Known Hazards | As a potent, biologically active compound, it should be treated as hazardous chemical waste. The hydrochloride salt indicates it is a corrosive substance.[2][3][4] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is in use.
-
Engineering Controls: Always handle AMG 925 (HCl) within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3][4]
Step-by-Step Disposal Procedures
The proper disposal of AMG 925 (HCl) and materials contaminated with it is critical and must be handled as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid AMG 925 (HCl) in its original container if possible, or in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, sealed plastic bag or container clearly labeled as "Hazardous Chemical Waste" and listing the chemical name.
-
-
Liquid Waste:
-
Organic Solutions: If AMG 925 (HCl) has been dissolved in an organic solvent (e.g., DMSO), collect this waste in a designated, sealed, and labeled container for halogenated or non-halogenated solvent waste, as appropriate.[5] It is best practice to segregate these waste streams.[2]
-
Aqueous Solutions: Collect all aqueous solutions containing AMG 925 (HCl) in a separate, sealed, and labeled hazardous waste container. Do not dispose of these solutions down the sanitary sewer.[2] Given its hydrochloride nature, these solutions will be acidic. Neutralization with a base like sodium bicarbonate may be a pre-treatment step required by your institution before collection, but always consult your EHS office first.[3]
-
-
Sharps:
-
Any needles, syringes, or other sharps contaminated with AMG 925 (HCl) must be disposed of in a designated sharps container for hazardous chemical waste.[2]
-
2. Spill Management:
In the event of a spill, the immediate priority is to contain the material and ensure personnel safety.
-
Evacuate and Secure: Evacuate the immediate area to prevent exposure.[2]
-
Small Spills (<1 L):
-
If you are trained and have the appropriate PPE, you can manage the cleanup.[3]
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust.[2]
-
Place all contaminated cleanup materials into a sealed, appropriately labeled hazardous waste container.[2]
-
-
Large Spills (>1 L):
-
Immediately contact your institution's EHS or emergency response team for assistance.[3]
-
-
Decontamination:
-
After the bulk of the spill has been collected, decontaminate the area with a suitable solvent.
-
3. Waste Storage and Disposal:
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste and are stored away from incompatible materials.[2]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste transfer and documentation.[2] Professional chemical waste management companies are often contracted for final disposal, which may involve methods like incineration.[6]
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the logical flow for handling and disposing of AMG 925 (HCl) in a laboratory setting.
References
Essential Safety and Logistics for Handling AMG 925 (HCl)
This document provides crucial safety and logistical information for the handling and disposal of AMG 925 (HCl), a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4).[1][2][3][4] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
AMG 925 (HCl) is a potent research compound, and its hydrochloride salt form presents hazards associated with corrosive acids.[5][6] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Face Shield | Must be worn at all times to protect against splashes. |
| Skin/Body Protection | Chemical-Resistant Lab Coat | Fully buttoned to protect against skin exposure. |
| Chemical-Resistant Suit and Boots | Recommended for large quantities or when there is a significant risk of splashing.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Respiratory Protection | Full-Face Respirator with Acid Gas Vapor Cartridge | Required if there is a risk of aerosol generation or if working outside of a certified chemical fume hood.[5] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing
-
Work Area Preparation : All handling of AMG 925 (HCl) powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Decontamination : Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a neutralizing agent for acids, such as a sodium bicarbonate solution.
-
Weighing : Use a dedicated, calibrated analytical balance inside the fume hood. Handle the compound with care to avoid generating dust.
2.2. Solution Preparation
AMG 925 (HCl) is soluble in DMSO.[8]
-
Solvent Handling : Use appropriate PPE when handling DMSO, as it can facilitate the absorption of chemicals through the skin.
-
Dissolving the Compound : To prepare a stock solution, slowly add the solvent to the pre-weighed AMG 925 (HCl) powder in a suitable container (e.g., a glass vial). Cap the container tightly and vortex or sonicate until the compound is fully dissolved.
-
Dilution : When diluting concentrated solutions, always add the acid (in this case, the AMG 925 (HCl) solution) to the diluent to avoid splashing.[5]
Table 2: Storage Conditions for AMG 925 (HCl)
| Form | Short-Term Storage (days to weeks) | Long-Term Storage (months to years) |
| Solid Powder | 0 - 4 °C, dry and dark[8] | -20 °C, dry and dark[3][8] |
| Stock Solution in DMSO | 0 - 4 °C[8] | -20 °C[8] |
Emergency Procedures
3.1. Spills
-
Small Spills (<1 L) : If trained, use a chemical spill kit to absorb the material.[7] Neutralize the spill area with sodium bicarbonate or another suitable neutralizing agent.[7] Collect the waste in a sealed, labeled container for hazardous waste disposal.
-
Large Spills (>1 L) : Evacuate the area immediately and notify the Environmental Health & Safety (EH&S) office and emergency services.[7]
3.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
All waste containing AMG 925 (HCl) must be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9][10]
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name "AMG 925 (HCl)".[9]
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11][12] Containers must be kept closed except when adding waste.[9]
-
Disposal : Contact your institution's EH&S office to arrange for the pickup and disposal of the hazardous waste.[9] Do not pour any waste containing AMG 925 (HCl) down the drain.[7]
Workflow for Safe Handling of AMG 925 (HCl)
Caption: Workflow for the safe handling of AMG 925 (HCl).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 925 (HCl) - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. fishersci.com [fishersci.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. medkoo.com [medkoo.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. aamu.edu [aamu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
